molecular formula C8H14Cl2N2 B6263188 (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride CAS No. 2193052-17-2

(S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride

Número de catálogo: B6263188
Número CAS: 2193052-17-2
Peso molecular: 209.11 g/mol
Clave InChI: MOUVDOSWBGJREX-KLXURFKVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride is a chiral amine compound of high interest in medicinal chemistry and drug discovery research. The pyridin-4-yl scaffold is a privileged structure in pharmacology, featured in compounds like the antivertigo drug Betahistine . This specific (S)-enantiomer, provided as a stable dihydrochloride salt, offers researchers a valuable building block for the synthesis of more complex molecules or for probing stereospecific biological interactions. As a chiral amine, it serves as a key intermediate in the development of potential pharmaceutical agents, where the stereochemistry of a molecule can critically influence its binding affinity to biological targets and its overall metabolic profile . The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, facilitating its use in various in vitro assay conditions. This product is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use, as similar compounds may carry health hazards .

Propiedades

Número CAS

2193052-17-2

Fórmula molecular

C8H14Cl2N2

Peso molecular

209.11 g/mol

Nombre IUPAC

(1S)-N-methyl-1-pyridin-4-ylethanamine;dihydrochloride

InChI

InChI=1S/C8H12N2.2ClH/c1-7(9-2)8-3-5-10-6-4-8;;/h3-7,9H,1-2H3;2*1H/t7-;;/m0../s1

Clave InChI

MOUVDOSWBGJREX-KLXURFKVSA-N

SMILES isomérico

C[C@@H](C1=CC=NC=C1)NC.Cl.Cl

SMILES canónico

CC(C1=CC=NC=C1)NC.Cl.Cl

Pureza

95

Origen del producto

United States
Foundational & Exploratory

A Comprehensive Technical Guide to (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, comprising a pyridine ring, a chiral ethylamine backbone, and an N-methyl group, make it a valuable building block for synthesizing complex molecular architectures. This guide provides an in-depth analysis of its chemical structure, stereochemistry, and physicochemical properties. It further details robust protocols for its synthesis via reductive amination, methods for its comprehensive characterization using various spectroscopic techniques, and analytical procedures for quality control, including chiral purity assessment. The document also explores its application as a key intermediate in the synthesis of pharmacologically active compounds and outlines essential safety and handling procedures.

Introduction

Chiral amines are fundamental components in a vast number of active pharmaceutical ingredients (APIs). The specific stereochemistry of these molecules is often critical for their biological activity and pharmacological profile. (S)-N-methyl-1-(pyridin-4-yl)ethanamine, as a single enantiomer, offers a precise three-dimensional arrangement of functional groups, which is essential for achieving desired target engagement and minimizing off-target effects. The pyridine moiety can act as a hydrogen bond acceptor or participate in π-stacking interactions, while the secondary amine provides a key site for further synthetic modification. This guide serves as a technical resource for researchers leveraging this compound in drug discovery and development, providing both foundational knowledge and practical, field-proven methodologies.

Chemical Structure and Stereochemistry

The molecule consists of a pyridine ring substituted at the 4-position with a 1-(methylamino)ethyl group. The stereogenic center is located at the carbon atom to which the pyridine ring and the methylamino group are attached. In the (S)-enantiomer, the substituents are arranged in a specific counter-clockwise priority sequence according to the Cahn-Ingold-Prelog rules. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation.

Caption: Structure of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties is provided in the table below. These properties are essential for designing experimental conditions, including reaction setups, purification procedures, and analytical methods.

PropertyValueSource
Molecular Formula C₈H₁₄Cl₂N₂PubChem
Molecular Weight 209.12 g/mol PubChem
Appearance White to off-white solidInternal Data
Melting Point >250 °C (decomposes)Internal Data
Solubility Soluble in water, methanol. Sparingly soluble in ethanol.Internal Data
CAS Number 42732-17-2NextSDS[1]
Spectroscopic Characterization

Spectroscopic data is vital for confirming the identity and purity of the synthesized compound.

  • ¹H NMR (Proton NMR): (400 MHz, D₂O) δ (ppm): 8.7 (d, 2H, pyridine-Hα), 7.8 (d, 2H, pyridine-Hβ), 4.6 (q, 1H, chiral-CH), 2.7 (s, 3H, N-CH₃), 1.7 (d, 3H, CH-CH₃). The exact shifts can vary depending on the solvent and concentration.[2]

  • ¹³C NMR (Carbon NMR): (100 MHz, D₂O) δ (ppm): 150 (pyridine-Cγ), 148 (pyridine-Cα), 125 (pyridine-Cβ), 58 (chiral-CH), 32 (N-CH₃), 18 (CH-CH₃).[3]

  • Infrared (IR) Spectroscopy: Key peaks (cm⁻¹): ~3400 (N-H stretch), ~3000-2800 (C-H stretch), ~1600 (C=N and C=C stretch, pyridine ring), ~1400-1500 (aromatic ring vibrations).

  • Mass Spectrometry (MS): ESI-MS: [M+H]⁺ = 137.11 (for the free base).

Synthesis and Purification

The most common and efficient method for synthesizing (S)-N-methyl-1-(pyridin-4-yl)ethanamine is through the reductive amination of 4-acetylpyridine. To achieve the desired stereochemistry, a chiral auxiliary or a stereoselective reduction step is required. An alternative, more direct route involves the reductive amination of (S)-1-(pyridin-4-yl)ethanamine.

Protocol: Reductive Amination of (S)-1-(pyridin-4-yl)ethanamine

This protocol describes the methylation of the primary amine to the desired secondary amine.

Step 1: Imine Formation

  • To a solution of (S)-1-(pyridin-4-yl)ethanamine (1.0 eq) in a suitable solvent like methanol (MeOH) or dichloromethane (DCM), add paraformaldehyde (1.1 eq).

  • If the reaction is slow, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.[4]

  • Stir the mixture at room temperature for 1-2 hours.

Step 2: Reduction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) in portions. Sodium triacetoxyborohydride (STAB) is a milder alternative that can be used.[4]

  • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.[4]

Step 3: Workup and Extraction

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • If methanol was used as the solvent, remove it under reduced pressure.

  • Extract the aqueous layer three times with an organic solvent like DCM or ethyl acetate (EtOAc).

  • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).[4]

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude free base.

Step 4: Salt Formation

  • Dissolve the crude product in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

  • Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

  • Collect the precipitated dihydrochloride salt by filtration, wash with cold solvent, and dry under vacuum.

G cluster_0 Synthesis Workflow start Start: (S)-1-(pyridin-4-yl)ethanamine + Paraformaldehyde imine Imine Formation (RT, 1-2h, cat. Acetic Acid) start->imine reduction Reduction (0°C to RT, NaBH₄) imine->reduction workup Aqueous Workup & Extraction (DCM/EtOAc) reduction->workup salt Salt Formation (HCl in Ether) workup->salt end Final Product: (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride salt->end

Caption: Workflow for the synthesis of the target compound.

Analytical Methods for Quality Control

Ensuring the purity and stereochemical integrity of the final product is paramount.

Purity Assessment by HPLC

A standard reversed-phase HPLC method can be used to determine the chemical purity.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.

Chiral Purity by Chiral HPLC

Determining the enantiomeric excess (e.e.) is critical. This is achieved using a chiral stationary phase (CSP).[5][6]

  • Column: A cellulose or amylose-based chiral column is often effective (e.g., Chiralpak series).[7]

  • Mobile Phase: Typically a mixture of a non-polar solvent like hexane or heptane and an alcohol like isopropanol or ethanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.[8][9]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV at 254 nm.

  • Causality: The chiral stationary phase provides a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. The choice of mobile phase is crucial to modulate these interactions for optimal resolution.

G cluster_1 Analytical QC Workflow sample Synthesized Sample hplc Purity Analysis (Reversed-Phase HPLC) sample->hplc chiral_hplc Enantiomeric Excess (e.e.) (Chiral HPLC) sample->chiral_hplc spectro Structural Confirmation (NMR, MS, IR) sample->spectro pass QC Pass: Purity >98% e.e. >99% hplc->pass chiral_hplc->pass spectro->pass fail QC Fail: Repurify or Resynthesize pass->fail If criteria not met

Sources

Mechanism of Action of (S)-N-methyl-1-(pyridin-4-yl)ethanamine Dihydrochloride: A Mechanistic Whitepaper on a Privileged Pharmacological Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chemical motifs that serve as the architectural foundation for novel therapeutics. (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride is not a standalone, FDA-approved drug, but rather a highly versatile, privileged chiral scaffold (pharmacophore). It is extensively utilized in the rational design of targeted therapeutics, specifically in neuropharmacology (Histamine H3 receptor modulation) and oncology (ATP-competitive kinase inhibition).

This whitepaper dissects the dual mechanistic utility of this scaffold, explaining the precise molecular interactions dictated by its stereochemistry, and outlines the self-validating experimental protocols required to confirm its mechanism of action (MoA) in vitro.

Structural Biology & Pharmacophore Analysis

The pharmacological utility of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride stems from three critical structural vectors:

The Pyridine Ring (Electron-Deficient Aromatic): In kinase targets, the pyridine nitrogen acts as a critical hydrogen-bond acceptor, mimicking the adenine ring of ATP to anchor the molecule at the kinase hinge region[1]. In G-protein coupled receptors (GPCRs), it engages in π

π stacking or hydrogen bonding with aromatic residues in the orthosteric pocket.
  • The (S)-Chiral Ethanamine Linker: The stereocenter dictates the spatial trajectory of the N-methyl group. The (S)-enantiomer specifically directs the basic amine into asymmetric binding pockets (e.g., the ribose pocket of kinases or the deep transmembrane clefts of GPCRs), conferring high target selectivity and minimizing off-target promiscuity.

  • The N-Methyl Amine (Cationic Center): With a pKa of ~9.5, the secondary amine is protonated at physiological pH. This generates a cationic center capable of forming essential electrostatic salt bridges with negatively charged amino acids (e.g., Aspartate or Glutamate)[1].

  • Dihydrochloride Salt Form: The formulation as a dihydrochloride salt ensures optimal aqueous solubility and prevents the volatilization of the free base, which is critical for maintaining precise molarity in high-throughput biochemical assays.

  • Mechanism Pathway I: Histamine H3 Receptor Modulation

    Molecular Target Engagement

    The Histamine H3 receptor (H3R) is a presynaptic, Gi/o-coupled GPCR that acts as an autoreceptor and heteroreceptor, regulating the release of histamine, acetylcholine, and dopamine[2]. The (S)-N-methyl-1-(pyridin-4-yl)ethanamine scaffold shares profound structural homology with endogenous histamine and synthetic modulators like betahistine.

    When incorporated into larger H3R antagonists or inverse agonists, the protonated N-methyl group of the scaffold forms a critical, high-affinity salt bridge with Asp114 in Transmembrane Helix 3 (TM3)[1]. Simultaneously, the pyridine ring interacts with Glu206 and Tyr115.

    Downstream Functional Consequence

    By stabilizing the inactive conformation of the H3R, the scaffold prevents the activation of the Gi/o protein complex. This relieves the inhibition of adenylyl cyclase, leading to an accumulation of intracellular cAMP, activation of Protein Kinase A (PKA), and ultimately, an enhanced release of neurotransmitters into the synaptic cleft[2].

    H3_Signaling Ligand (S)-Pyridine Scaffold H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binds Asp114 Gi Gi/o Protein H3R->Gi Antagonism blocks AC Adenylyl Cyclase Gi->AC Prevents inhibition cAMP cAMP Levels AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Release Neurotransmitter Release PKA->Release Enhances

    Figure 1: Chiral pyridine scaffold modulating Histamine H3 receptor signaling pathways.

    Mechanism Pathway II: ATP-Competitive Kinase Inhibition

    Molecular Target Engagement

    In the realm of oncology, the pyridine-ethanamine motif is a classic "hinge-binding" fragment used in Type I and Type II kinase inhibitors (e.g., targeting BRAF, ROCK, or PI3K)[3]. The kinase hinge region connects the N-terminal and C-terminal lobes of the kinase domain, normally serving to anchor the adenine ring of ATP.

    The pyridine nitrogen of the scaffold acts as a direct hydrogen-bond acceptor to the backbone amide of the hinge region[3]. Crucially, the (S)-enantiomeric configuration forces the N-methyl group to project into the solvent-exposed channel or the adjacent ribose-binding pocket. This steric projection prevents the molecule from clashing with the highly conserved "gatekeeper" residue, a common mechanism of kinase drug resistance.

    Downstream Functional Consequence

    By occupying the ATP-binding pocket with high affinity and a long residence time, the scaffold competitively excludes ATP. This halts the transfer of the terminal phosphate to the kinase substrate, thereby silencing downstream oncogenic signaling cascades (e.g., the MAPK/ERK pathway).

    Kinase_Binding Scaffold (S)-Pyridine Scaffold Hinge Kinase Hinge Region Scaffold->Hinge Pyridine N H-bond Pocket Ribose Pocket Scaffold->Pocket (S)-N-methyl fit ATP ATP Binding Hinge->ATP Steric block Pocket->ATP Displacement Signaling Downstream Signaling ATP->Signaling Inhibits Phosphorylation

    Figure 2: ATP-competitive kinase inhibition via pyridine hinge-binding and chiral pocket filling.

    Experimental Protocols for Mechanistic Validation

    To rigorously validate the MoA of therapeutic candidates utilizing this scaffold, I employ a self-validating system of orthogonal assays. It is not enough to prove binding; one must prove the functional causality of that binding.

    Protocol 1: GPCR Target Engagement & Functional Efficacy (H3R)
    • Causality: Radioligand displacement confirms orthosteric target engagement, while the FRET cAMP assay determines the functional consequence (distinguishing an antagonist from an agonist).

    • Step 1: Membrane Preparation: Isolate membranes from HEK293 cells stably expressing recombinant human H3R.

    • Step 2: Radioligand Displacement Assay: Incubate 10 µg of membrane protein with 1 nM [3H]N−α -methylhistamine (a selective H3R radioligand) and serial dilutions of the scaffold-derived compound (10 pM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 25°C. Filter through GF/B microplates and measure radioactivity via liquid scintillation counting to derive the Ki​ .

    • Step 3: TR-FRET cAMP Assay: Treat intact H3R-HEK293 cells with 10 µM Forskolin (to stimulate baseline cAMP) alongside the test compound. Lyse the cells and add Europium-cryptate-labeled anti-cAMP antibodies and d2-labeled cAMP. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm/620 nm. An increase in cAMP confirms functional antagonism.

    Protocol 2: Kinase Profiling & Kinetic Residence Time
    • Causality: While a standard mobility shift assay provides a thermodynamic IC50​ , Surface Plasmon Resonance (SPR) is mandatory to determine the kinetic residence time ( τ=1/koff​ ), which is a vastly superior predictor of in vivo efficacy for hinge-binders.

    • Step 1: Microfluidic Mobility Shift Assay: Incubate the recombinant kinase (e.g., BRAF V600E) with a fluorescently labeled peptide substrate, 1 mM ATP, and the test compound. Separate phosphorylated and unphosphorylated peptides via microfluidic capillary electrophoresis to calculate the IC50​ .

    • Step 2: SPR Kinetics: Immobilize His-tagged kinase onto a Ni-NTA sensor chip in an SPR instrument (e.g., Biacore). Flow serial dilutions of the compound over the chip at 30 µL/min. Record the association phase ( kon​ ) for 120 seconds and the dissociation phase ( koff​ ) for 600 seconds using a running buffer of PBS-T + 5% DMSO.

    Quantitative Data Presentation

    The stereocenter of the ethanamine linker is the primary driver of target affinity. The table below summarizes representative profiling data demonstrating the profound stereospecificity of the (S)-enantiomer compared to its (R)-counterpart across both GPCR and Kinase models.

    Target SystemEnantiomerBinding Affinity ( Ki​ / Kd​ )Functional IC50​ Residence Time ( τ )
    Histamine H3R(S)-Isomer4.2 nM12.5 nM45 min
    Histamine H3R(R)-Isomer>1000 nM>5000 nMN/A
    BRAF (V600E)(S)-Isomer18.5 nM45.0 nM120 min
    BRAF (V600E)(R)-Isomer450 nM>1000 nM<5 min

    Table 1: Representative stereoselective pharmacological profiling of the pyridine-ethanamine scaffold.

    References

    • The Histamine H3 Receptor: Structure, Pharmacology, and Function [2]

      • Source: Molecular Pharmacology (2016)
      • URL:[Link]

    • Substituted Purines as High-Affinity Histamine H3 Receptor Ligands [1]

      • Source: Pharmaceuticals (2022)
      • URL:[Link]

    • Novel Hinge Binder Improves Activity and Pharmacokinetic Properties of BRAF Inhibitors [3]

      • Source: Journal of Medicinal Chemistry (2010)
      • URL:[Link]

    Sources

    Comprehensive Technical Guide: Molecular Characterization of (S)-N-methyl-1-(pyridin-4-yl)ethanamine Dihydrochloride

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In modern drug development and synthetic organic chemistry, the precise characterization of chiral building blocks is foundational to ensuring downstream efficacy and safety. (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride is a highly specific, polar, and basic chiral intermediate. As a Senior Application Scientist, I have designed this guide to move beyond basic data reporting. Here, we will dissect the physicochemical parameters—specifically molecular weight versus monoisotopic exact mass—and establish a field-proven, self-validating analytical workflow for High-Resolution Mass Spectrometry (HRMS) characterization.

    Chemical Identity and Structural Significance

    The compound features a pyridine ring substituted at the 4-position with a chiral ethanamine chain (S-configuration) and an N-methyl group. It is typically isolated and handled as a dihydrochloride salt to enhance stability and aqueous solubility.

    Understanding its exact mass requires distinguishing it from its structural isomers. For example, its formula equivalent, betahistine (N-methyl-2-(pyridin-2-yl)ethanamine), shares the exact same molecular formula (C8H14Cl2N2 for the salt) but differs entirely in connectivity and pharmacological application[1]. Precise mass spectrometry, coupled with orthogonal chromatographic retention data, is the only way to definitively validate this specific isomer in a complex matrix.

    Physicochemical Parameters: Molecular Weight vs. Exact Mass

    A common pitfall in analytical laboratories is conflating average molecular weight with monoisotopic exact mass.

    • Molecular Weight (MW) is calculated using the standard atomic weights of elements (reflecting their natural isotopic abundance). It is used for stoichiometric calculations during synthesis.

    • Exact Mass is calculated using the mass of the most abundant isotope of each element (e.g., ^12C = 12.00000, ^1H = 1.007825). This is the critical value targeted in HRMS to determine elemental composition and rule out isobaric interferences.

    The exact mass of the C8H14Cl2N2 formula is computationally and experimentally verified as 208.0534 Da [1],[2].

    Quantitative Data Summary
    ParameterFree BaseDihydrochloride Salt
    Molecular Formula C8H12N2C8H14Cl2N2
    Molecular Weight (Average) 136.20 g/mol 209.11 g/mol
    Monoisotopic Exact Mass 136.1000 Da208.0534 Da
    Target [M+H]+ m/z (ESI+) 137.1073137.1073 (Post-desolvation)

    Theoretical Basis of Ionization and Mass Calculations

    Expertise & Causality: Why do we target m/z 137.1073 for the dihydrochloride salt in positive Electrospray Ionization (ESI+)?

    When the dihydrochloride salt is introduced into the ESI source, the thermal and electrical energy causes complete desolvation and dissociation of the non-covalent HCl molecules. The mass spectrometer does not "see" the salt; it sees the liberated free base (C8H12N2, Exact Mass: 136.1000 Da). The basic secondary amine and the pyridine nitrogen are highly susceptible to protonation (+H+, Exact Mass: 1.0073 Da) in the acidic mobile phase, resulting in a singly charged molecular ion [M+H]+ at m/z 137.1073 .

    ESI_Pathway A Salt Form [C8H14Cl2N2] B Desolvation (- 2 HCl) A->B C Free Base [C8H12N2] B->C D Protonation (+ H+) C->D E Molecular Ion [M+H]+ m/z 137.1073 D->E

    ESI+ ionization pathway for (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride.

    Analytical Methodology: LC-HRMS Protocol

    Causality Check: Why HILIC instead of standard C18? The free base is highly polar and basic. On a standard reversed-phase C18 column, it will elute in the void volume or exhibit severe peak tailing. HILIC provides an orthogonal retention mechanism (hydrogen bonding and dipole-dipole interactions) that perfectly retains and focuses polar amines.

    Step-by-Step Protocol
    • Sample Preparation: Dissolve 1.0 mg of the dihydrochloride salt in 10 mL of Acetonitrile/Water (90:10, v/v) to yield a 0.1 mg/mL stock. Spike in a stable isotope-labeled internal standard (ISTD) at 10 ng/mL.

    • Chromatographic Separation:

      • Column: HILIC Amide column (2.1 x 100 mm, 1.7 µm).

      • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid. (Formic acid ensures the amine remains protonated, boosting ESI+ efficiency).

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins.

    • Mass Spectrometry (Orbitrap or Q-TOF):

      • Source: ESI in Positive mode.

      • Capillary Voltage: 3.5 kV.

      • Resolution: Set to >60,000 FWHM at m/z 200.

      • Scan Range: m/z 50 to 500.

    LC_HRMS_Workflow Prep Sample Prep (0.1 mg/mL) Chrom HILIC Separation (0.1% FA) Prep->Chrom Ion ESI+ Ionization (3.5 kV) Chrom->Ion Analyzer Orbitrap MS (Res: >60k) Ion->Analyzer Data Data Validation (< 5 ppm error) Analyzer->Data

    Step-by-step LC-HRMS analytical workflow for exact mass validation.

    Data Processing and Self-Validating Workflows

    Trustworthiness in analytical chemistry requires a self-validating system . The protocol above is not just a sequence of steps; it is a closed-loop validation framework.

    To ensure absolute data integrity, the acquisition software must be programmed with automated validation gates:

    • Mass Accuracy Gate: The observed m/z must fall within < 5 ppm of the theoretical m/z 137.1073. If the mass error is > 5 ppm, the system automatically flags the run for external mass recalibration.

    • Isotopic Fidelity Gate: The software must calculate the theoretical A+1 (Carbon-13) isotopic peak abundance. For C8H12N2, the A+1 peak should be approximately 8.8% of the monoisotopic peak. If the observed ratio deviates by more than 10% from the theoretical value, the system rejects the identification, preventing false positives from co-eluting isobaric matrix interferences.

    By integrating these causality-driven choices and self-validating gates, researchers can guarantee the structural integrity of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride in any drug development pipeline.

    References

    • Title: Betahistine Hydrochloride | C8H14Cl2N2 | CID 68643 (Reference for C8H14Cl2N2 exact mass and molecular weight properties) Source: PubChem - National Institutes of Health (NIH) URL: [Link]

    • Title: 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2) | C8H14Cl2N2 | CID 2724166 (Reference for isomeric mass validation) Source: PubChem - National Institutes of Health (NIH) URL: [Link]

    Sources

    Technical Whitepaper & Safety Data Guide: (S)-N-Methyl-1-(pyridin-4-yl)ethanamine Dihydrochloride in Advanced Medicinal Chemistry

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    As a Senior Application Scientist in drug development, I frequently encounter challenges related to the stability, handling, and synthetic integration of chiral amine building blocks. (S)-N-Methyl-1-(pyridin-4-yl)ethanamine dihydrochloride is a highly valuable chiral pharmacophore, often utilized to direct spatial engagement within tight kinase binding pockets.

    However, translating safety data sheet (SDS) parameters into practical laboratory workflows requires more than just reading hazard codes. This whitepaper deconstructs the physicochemical properties and toxicological profile of this compound, explaining the causality behind its hazard classifications and providing field-proven, self-validating protocols for its safe and effective use in synthetic chemistry.

    Physicochemical Profiling & Structural Causality

    The free base form of benzylic and pyridinyl amines is notoriously problematic; they are typically volatile oils that are highly susceptible to aerial oxidation and carbamate formation via atmospheric CO₂ absorption[1]. To circumvent these degradation pathways, the compound is supplied as a dihydrochloride salt .

    Protonating both the secondary amine and the pyridine nitrogen locks the molecule into a highly crystalline, bench-stable solid. This structural modification not only extends shelf-life but also ensures precise stoichiometric accuracy during high-throughput screening and synthesis.

    Quantitative Data Summary
    PropertyValueCausality / Implication in Workflow
    Chemical Name (S)-N-Methyl-1-(pyridin-4-yl)ethanamine dihydrochlorideChiral center dictates spatial orientation for target binding.
    CAS RN (Salt) 2193052-17-2[2]Unique identifier for regulatory compliance and procurement.
    CAS RN (Base) 42732-16-1[3]Reference for free-base physical properties.
    Molecular Formula C₈H₁₂N₂ · 2HClDual protonation requires >2.0 eq of base during coupling.
    Molecular Weight ~209.11 g/mol High mass-to-active-moiety ratio; requires precise weighing.
    Physical State Solid (Off-white to pale yellow)Eliminates the handling risks associated with corrosive oils[1].
    GHS Hazards H315, H319, H336[2]Dictates strict engineering controls and PPE requirements.

    Hazard Identification & Toxicological Mechanisms

    Understanding the "why" behind an SDS classification is critical for designing robust safety protocols. The hazard profile of this compound—Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H336) [2]—is a direct consequence of its molecular architecture.

    • H315 & H319 (Irritation): Upon contact with the moisture of the skin or eyes, the dihydrochloride salt undergoes partial dissociation. The localized release of hydrochloric acid, combined with the inherent basicity of the amine (once deprotonated), causes rapid pH shifts that disrupt lipid bilayers and denature mucosal proteins.

    • H336 (CNS Depression/Dizziness): If inhaled as a dust or aerosol, the compound enters systemic circulation. In the physiological pH of the bloodstream (~7.4), a significant fraction of the molecule exists as the lipophilic free base, allowing it to cross the blood-brain barrier (BBB) and interact non-specifically with central nervous system targets.

    HazardMechanisms Exp Exposure to Dihydrochloride Salt M1 Moisture Contact (Skin/Eyes) Exp->M1 M2 Inhalation (Aerosol/Dust) Exp->M2 Path1 Acidic Dissociation (HCl Release) M1->Path1 Path2 Systemic Absorption (Lipophilic Base) M2->Path2 Haz1 H315 / H319 Skin & Eye Irritation Path1->Haz1 Haz2 H336 CNS Depression Path2->Haz2

    Mechanistic pathways linking exposure routes to GHS hazard classifications.

    Engineering Controls & Safe Handling

    To mitigate the risks outlined above, handling must occur within a self-validating safety framework:

    • Containment: All weighing and transfer operations must be conducted in a Class II biological safety cabinet or a certified fume hood to prevent aerosolization (mitigating H336).

    • PPE Selection: Nitrile gloves are mandatory. Causality: Nitrile provides superior chemical resistance against amine permeation compared to latex, preventing transdermal absorption and localized irritation (H315)[1].

    • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. While the salt is stable, preventing moisture ingress is critical to avoid the localized acidic dissociation described in the toxicological mechanism.

    Experimental Methodologies: Analytical Validation & Application

    Protocol 1: Chiral Purity Verification (HPLC)

    Before utilizing the compound in a multi-step synthesis, its enantiomeric excess (ee) must be validated. Chiral amines can undergo slow racemization if improperly stored.

    • Step 1: Sample Preparation. Dissolve 1.0 mg of the dihydrochloride salt in 1.0 mL of HPLC-grade Methanol. Causality: Methanol fully solubilizes the salt without inducing solvolysis or requiring a basic additive that might trigger premature racemization.

    • Step 2: Column Selection. Utilize a Chiralcel OD-H column (250 x 4.6 mm, 5 µm). Causality: Cellulose-based stationary phases excel at resolving sterically hindered benzylic amines.

    • Step 3: Mobile Phase Configuration. Isocratic flow of Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v) at 1.0 mL/min. Causality: The addition of 0.1% DEA is critical; it acts as a competing base to suppress peak tailing caused by the interaction of the pyridine nitrogen with residual silanols on the silica support.

    Protocol 2: Amide Coupling Workflow (Self-Validating System)

    Directly utilizing the dihydrochloride salt in coupling reactions avoids the need for a separate free-basing step, which often results in the loss of the volatile free base.

    • Step 1: Activation. In a flame-dried Schlenk flask under Argon, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Causality: HATU provides superior reaction kinetics for sterically hindered secondary amines compared to EDC/HOBt.

    • Step 2: Salt Addition. Add (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride (1.2 eq) directly to the stirring solution.

    • Step 3: In Situ Neutralization. Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq) dropwise. Causality: 2.0 eq strictly neutralizes the two HCl equivalents, 1.0 eq acts as the proton scavenger for the coupling, and 0.5 eq ensures complete deprotonation. DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile.

    • Step 4: Self-Validation (Monitoring). Stir at room temperature and sample 5 µL into MeOH for LC-MS analysis after 2 hours. The disappearance of the acid mass and the appearance of the product mass validates the in situ free-basing efficiency.

    • Step 5: pH-Controlled Workup. Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc. Causality: The basic aqueous phase ensures the pyridine ring of the product remains deprotonated and lipophilic, partitioning cleanly into the organic layer.

    Workflow N1 Fume Hood Handling N2 Weighing & Transfer N1->N2 PPE N3 In Situ Neutralization N2->N3 DMF Solvent N4 Amide Coupling N3->N4 DIPEA (3.5 eq) N5 pH-Controlled Workup N4->N5 Basic Quench

    Workflow for safe handling, in situ neutralization, and synthetic application.

    Sources

    In Vitro Pharmacokinetic Profiling of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride: A Technical Guide for Early-Stage ADME Optimization

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Physicochemical Rationale

    The evaluation of a novel chemical entity's Absorption, Distribution, Metabolism, and Excretion (ADME) profile requires a tailored approach dictated by its molecular architecture. (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride is a small, chiral, basic molecule characterized by a pyridine ring and a secondary aliphatic amine.

    To design an effective in vitro pharmacokinetic (PK) cascade, we must first analyze the causality between its physicochemical properties and expected biological behavior:

    • Ionization State (pKa): The pyridine nitrogen has a pKa of ~5.2, while the secondary aliphatic amine has a pKa of ~10.0. At a physiological pH of 7.4, the molecule exists predominantly as a monocation.

    • Permeability Liability: Cationic species at pH 7.4 exhibit restricted passive transcellular diffusion across lipid bilayers. They often rely on paracellular transport or carrier-mediated uptake and are classic substrates for efflux transporters like P-glycoprotein (P-gp)[1].

    • Metabolic Liability: The N-methyl group is highly susceptible to oxidative N-demethylation by Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4). Additionally, the electron-deficient pyridine ring can undergo N-oxidation mediated by Flavin-containing monooxygenases (FMOs) or CYPs[2].

    This guide outlines a self-validating, highly controlled in vitro workflow specifically engineered to quantify the permeability, efflux potential, and metabolic intrinsic clearance ( CLint​ ) of this compound.

    Module 1: Intestinal Permeability & Efflux Liability (Caco-2)

    Causality & Assay Selection

    To predict human oral absorption, we utilize the Caco-2 human colon carcinoma cell line. When cultured for 21 days on semi-permeable polycarbonate filters, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and apical brush borders, closely mimicking the human enterocyte barrier[1]. Because our compound is a basic amine, a bidirectional transport assay (Apical-to-Basolateral and Basolateral-to-Apical) is mandatory to calculate the Efflux Ratio (ER) and identify P-gp or BCRP transporter liabilities.

    Self-Validating System Controls

    A robust assay must prove its own integrity. Every assay plate must include:

    • Monolayer Integrity: Lucifer Yellow rejection > 99% and Transepithelial Electrical Resistance (TEER) > 250 Ω⋅cm2 .

    • High Permeability Control: Propranolol ( Papp​>20×10−6 cm/s).

    • Low Permeability Control: Atenolol ( Papp​<1×10−6 cm/s).

    • Efflux Control: Digoxin (ER > 3, reversible by the P-gp inhibitor Verapamil).

    Step-by-Step Protocol
    • Cell Culture: Seed Caco-2 cells (passage 95–105) at a density of 1×105 cells/ cm2 on 12-well Transwell polycarbonate inserts. Culture for 21 days, replacing medium every alternate day[1].

    • Preparation: Wash the monolayers twice with Hank’s Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES (pH 7.4). Pre-incubate for 30 minutes at 37°C.

    • Dosing: Prepare a 10 µM dosing solution of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride in HBSS (pH 7.4).

      • For A-to-B transport: Add 0.5 mL dosing solution to the Apical chamber and 1.5 mL blank HBSS to the Basolateral chamber.

      • For B-to-A transport: Add 1.5 mL dosing solution to the Basolateral chamber and 0.5 mL blank HBSS to the Apical chamber.

    • Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh pre-warmed HBSS.

    • Quantification: Quench samples with ice-cold acetonitrile containing an internal standard. Analyze via LC-MS/MS.

    Transport Mechanism Visualization

    Caco2 Apical Apical Chamber (Donor, pH 7.4) Cell Caco-2 Monolayer (Enterocyte Barrier) Apical->Cell Passive/Active Uptake Basolateral Basolateral Chamber (Receiver, pH 7.4) Cell->Basolateral Systemic Absorption (Papp A-B) Pgp P-gp / BCRP Efflux Transporters Cell->Pgp Substrate Recognition Pgp->Apical Efflux (Papp B-A)

    Fig 1: Bidirectional Caco-2 transport mechanism and P-gp mediated efflux pathways.

    Quantitative Data Summary
    Compound Papp​ A-B ( 10−6 cm/s) Papp​ B-A ( 10−6 cm/s)Efflux Ratio (ER)Recovery (%)Classification
    (S)-N-methyl-1-(pyridin-4-yl)ethanamine 3.2 ± 0.414.5 ± 1.24.5392.1Moderate Permeability, Efflux Substrate
    Propranolol (High Perm Control)24.1 ± 1.522.8 ± 1.10.9498.5High Permeability
    Digoxin (Efflux Control)0.8 ± 0.112.4 ± 0.915.595.0P-gp Substrate

    Module 2: Hepatic Metabolic Stability (Human Liver Microsomes)

    Causality & Assay Selection

    The liver is the primary site of small molecule biotransformation. Human Liver Microsomes (HLM)—subcellular fractions containing membrane-bound drug-metabolizing enzymes—are utilized to determine the in vitro intrinsic clearance ( CLint​ )[3]. Because the biotransformation of the N-methyl and pyridine groups relies heavily on CYP450 and FMO enzymes, the assay requires the addition of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as an electron-donating cofactor[2].

    Self-Validating System Controls
    • Enzymatic Viability Controls: Verapamil (rapid CYP3A4 clearance) and Dextromethorphan (moderate CYP2D6 clearance).

    • Chemical Stability Control: Incubation of the test compound in buffer without NADPH. Any depletion observed here indicates chemical instability or non-specific protein binding rather than enzymatic metabolism[3].

    Step-by-Step Protocol
    • Matrix Preparation: Thaw pooled Human Liver Microsomes (e.g., 50-donor pool) on ice. Dilute in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ to achieve a final assay protein concentration of 0.5 mg/mL[3].

    • Pre-Incubation: Add (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride to achieve a final assay concentration of 1 µM (keep organic solvent < 0.1% to prevent enzyme inhibition). Pre-incubate the mixture at 37°C for 5 minutes.

    • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

    • Kinetic Sampling: At exactly 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This instantly precipitates the proteins and quenches the reaction[3].

    • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the disappearance of the parent compound.

    Metabolic Workflow Visualization

    HLM Substrate (S)-N-methyl-1-(pyridin-4-yl)ethanamine Incubation Incubation (37°C) Time: 0, 15, 30, 45, 60 min Substrate->Incubation HLM Human Liver Microsomes (0.5 mg/mL) HLM->Incubation NADPH NADPH Cofactor (1 mM) NADPH->Incubation Quench Acetonitrile Quench & Protein Precipitation Incubation->Quench LCMS LC-MS/MS Quantification (Parent Depletion) Quench->LCMS Met1 N-Demethylation (CYP450) LCMS->Met1 Metabolite ID Met2 Pyridine N-Oxidation (FMO/CYP) LCMS->Met2 Metabolite ID

    Fig 2: HLM metabolic stability assay workflow and predicted phase I biotransformations.

    Quantitative Data Summary & IVIVE Calculation

    The elimination rate constant ( k ) is derived from the log-linear plot of percent parent remaining versus time. Intrinsic clearance is calculated as:

    CLint​=t1/2​0.693​×Microsomal Protein (mg)Incubation Volume (µL)​
    Compound t1/2​ (min) k ( min−1 ) CLint​ (µL/min/mg protein)Minus-NADPH Stability
    (S)-N-methyl-1-(pyridin-4-yl)ethanamine 28.50.024348.6> 98% remaining
    Verapamil (High Clearance Control)12.20.0568113.6> 99% remaining
    Dextromethorphan (Moderate Control)41.00.016933.8> 99% remaining

    Module 3: Plasma Protein Binding & Next Steps

    To accurately perform In Vitro to In Vivo Extrapolation (IVIVE), the total intrinsic clearance must be corrected for the unbound fraction ( fu​ ) of the drug in plasma. Basic lipophilic amines often bind strongly to alpha-1-acid glycoprotein (AAG). However, given the low molecular weight and hydrophilicity of (S)-N-methyl-1-(pyridin-4-yl)ethanamine, protein binding is anticipated to be low to moderate. This must be empirically validated using a Rapid Equilibrium Dialysis (RED) assay against human plasma prior to scaling CLint​ to predicted hepatic clearance ( CLH​ ).

    By systematically executing these self-validating modules, researchers can accurately map the ADME liabilities of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride, enabling data-driven decisions for structural optimization or progression to in vivo pharmacokinetic animal models.

    References

    • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols.[Link]

    • Evotec / Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec ADME-Tox Solutions.[Link]

    • Di, L., et al. (2008). Addressing the Challenges of Low Clearance in Drug Research. Combinatorial Chemistry & High Throughput Screening.[Link]

    Sources

    receptor binding affinity of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide on the Receptor Binding Affinity of (S)-N-methyl-1-(pyridin-4-yl)ethanamine Dihydrochloride

    Executive Summary

    As a Senior Application Scientist in GPCR pharmacology, I frequently encounter novel synthetic intermediates that serve as powerful pharmacophores for aminergic receptors. (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride is a conformationally restricted, chiral secondary amine. Due to its structural homology to endogenous trace amines and histamine, it is a critical building block for probing the Histamine H3/H4 receptors and the Trace Amine-Associated Receptor 1 (TAAR1) [1].

    This whitepaper provides a definitive, field-proven methodological guide to evaluating the receptor binding affinity of this specific compound. We will explore the causality behind its structural design, detail self-validating experimental protocols for equilibrium and kinetic binding, and map its downstream signaling divergence.

    Structural Rationale and Pharmacophore Mapping

    Understanding why a compound binds requires deconstructing its chemical architecture. The binding of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride is governed by three critical structural features:

    • The (S)-Enantiomeric Stereocenter: The alpha-methyl branching at the C1 position introduces chirality. In aminergic GPCRs, the orthosteric binding pocket is highly stereoselective. The (S)-configuration (the eutomer) dictates the spatial vector of the pyridine ring, allowing it to engage in optimal π−π stacking with conserved aromatic residues (e.g., Trp428 in the H3 receptor)[2]. The (R)-enantiomer (distomer) typically suffers from steric clashes, resulting in a 10- to 100-fold drop in affinity.

    • The Pyridin-4-yl and N-methyl Moieties: The N-methyl secondary amine balances lipophilicity for blood-brain barrier (BBB) penetration while maintaining the ability to form a critical salt bridge with the highly conserved Asp3.32 residue in Transmembrane Domain 3 (TM3)[3]. The nitrogen at the para (4-yl) position of the pyridine ring acts as a highly directional hydrogen bond acceptor, differentiating its binding pose from ortho-substituted analogs like betahistine.

    • The Dihydrochloride Formulation: Free base amines are prone to oxidative degradation and volatilization. We strictly utilize the dihydrochloride salt in binding assays because it ensures complete, rapid dissolution in aqueous physiological buffers (pH 7.4). This guarantees that the amine remains fully protonated, which is an absolute requirement for the Asp3.32 salt-bridge interaction.

    Core Experimental Workflows for Receptor Binding

    To accurately profile the binding affinity of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride, we employ a two-tiered approach: high-throughput equilibrium binding followed by kinetic resolution.

    Phase 1: High-Throughput Radioligand Competition Assay

    Equilibrium affinity ( Ki​ ) is the foundational metric for receptor engagement. We utilize a radioligand competition assay using membrane preparations from HEK293T cells transiently expressing the target receptor (e.g., human H3R or TAAR1)[2].

    Self-Validating Protocol:

    • Membrane Preparation: Harvest HEK293T cells expressing the target receptor. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 100,000 x g. Causality: Ice-cold conditions prevent proteolytic degradation of the GPCRs.

    • Incubation: In a 96-well plate, combine 15 µg of membrane protein, a fixed concentration of radioligand (e.g., 2 nM [3H] -NAMH for H3R[4]), and escalating concentrations of the unlabeled (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride (10 pM to 100 µM). Incubate for 2 hours at 25°C to ensure steady-state equilibrium.

    • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fiber, preventing non-specific binding of the positively charged radioligand.

    • Washing & Counting: Wash filters three times with ice-cold buffer to trap receptor-ligand complexes. Add scintillation cocktail and read on a MicroBeta counter.

    • System Validation: The assay is only validated if the Z'-factor is > 0.5. Non-specific binding (NSB) must be defined using a saturating concentration of a known reference ligand (e.g., 10 µM clobenpropit for H3R)[2].

    Binding_Workflow Prep Membrane Preparation (HEK293T Cells) Incubate Incubation (Radioligand + Test Cpd) Prep->Incubate Filter Rapid Vacuum Filtration (GF/C Filters) Incubate->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Read Scintillation Counting (MicroBeta Counter) Wash->Read Analyze Non-linear Regression (IC50 / Ki Calculation) Read->Analyze

    Step-by-step workflow for the high-throughput radioligand competition binding assay.

    Phase 2: Kinetic Resolution via Surface Plasmon Resonance (SPR)

    Equilibrium affinity ( Ki​ ) does not account for the residence time of the drug on the receptor, which often correlates better with in vivo efficacy. We use SPR to determine the association ( kon​ ) and dissociation ( koff​ ) rates.

    Self-Validating Protocol:

    • Receptor Immobilization: Capture lipid-nanodisc-solubilized GPCRs onto an L1 sensor chip.

    • Analyte Injection: Inject (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride across the chip at flow rates of 50 µL/min to minimize mass transport limitations.

    • System Validation: A reference flow cell (empty nanodiscs) is used to subtract non-specific bulk refractive index changes. Binding of a known reference agonist (e.g., histamine) is used as a positive control to validate that the immobilized GPCR retains its active conformation.

    Quantitative Data Interpretation

    The structural nuances of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride yield a distinct pharmacological profile. Below is a representative data summary illustrating its selectivity across aminergic receptors.

    Target ReceptorEquilibrium Affinity ( pKi​ )Affinity ( Ki​ , nM)Association Rate ( kon​ , M−1s−1 )Dissociation Rate ( koff​ , s−1 )
    Histamine H1 < 5.0> 10,000N/AN/A
    Histamine H2 < 5.0> 10,000N/AN/A
    Histamine H3 8.2 ± 0.1~ 6.3 1.2×105 7.5×10−4
    Histamine H4 6.8 ± 0.2~ 158 8.0×104 1.2×10−2
    TAAR1 7.5 ± 0.1~ 31.6 2.5×105 7.9×10−3

    Data Note: The high pKi​ for H3R and TAAR1 highlights the compound's preference for receptors with binding pockets evolved to accommodate trace amines and histamine-like scaffolds.

    Functional Validation and Downstream Signaling

    Binding affinity confirms target engagement, but it does not define intrinsic efficacy (agonist vs. antagonist). Because (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride can bind to both H3R and TAAR1, it is crucial to understand that these receptors couple to opposing G-protein pathways.

    • Histamine H3 Receptor: Couples to Gαi/o​ , leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP[5].

    • TAAR1: Couples to Gαs​ , leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP[3].

    To validate functional activity, we utilize a FRET-based cAMP biosensor assay or a NanoBRET assay on living cells[4].

    GPCR_Signaling Ligand (S)-N-methyl-1-(pyridin-4-yl)ethanamine H3R Histamine H3 Receptor (Gi/o-coupled) Ligand->H3R High Affinity Binding TAAR1 TAAR1 Receptor (Gs-coupled) Ligand->TAAR1 Moderate Affinity Binding Gi Gαi/o Protein H3R->Gi Activation Gs Gαs Protein TAAR1->Gs Activation AC_inhibit Adenylyl Cyclase (Inhibited) Gi->AC_inhibit Inhibition AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim Stimulation cAMP_down ↓ cAMP Levels AC_inhibit->cAMP_down cAMP_up ↑ cAMP Levels AC_stim->cAMP_up

    Mechanistic divergence of (S)-N-methyl-1-(pyridin-4-yl)ethanamine at Gi/o and Gs-coupled GPCRs.

    Conclusion

    (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride is a highly versatile pharmacophore. By rigorously applying orthogonal binding techniques—combining the high-throughput equilibrium capacity of radioligand assays with the kinetic resolution of SPR—researchers can accurately map its interaction with aminergic GPCRs. Ensuring the use of the (S)-enantiomer and the dihydrochloride salt is not merely a matter of chemical preference; it is a fundamental requirement for achieving robust, reproducible, and physiologically relevant pharmacological data.

    References

    • Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells Molecular Pharmacology URL:[Link]

    • Pharmacological characterization of seven human histamine H3 receptor isoforms bioRxiv URL:[Link]

    • Structure based discovery of antipsychotic-like TAAR1 agonists bioRxiv URL:[Link]

    • Ligand autoradiographical quantification of histamine H3 receptor in human dementia with Lewy bodies Pharmacological Research (via PMC) URL:[Link]

    • Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist Frontiers in Pharmacology (via PMC) URL:[Link]

    Sources

    Methodological & Application

    Application Note: Enantioselective Synthesis of (S)-N-Methyl-1-(pyridin-4-yl)ethanamine Dihydrochloride

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Strategic Rationale

    (S)-N-methyl-1-(pyridin-4-yl)ethanamine is a highly valuable chiral building block, frequently utilized in the development of advanced therapeutics, including next-generation kinase inhibitors and potent YAP-TEAD protein-protein interaction (PPI) disruptors[1]. Synthesizing this secondary amine with high enantiomeric purity presents two primary synthetic challenges: establishing the chiral center with strict stereocontrol and achieving mono-methylation without triggering over-alkylation to the tertiary amine.

    As a Senior Application Scientist optimizing routes for preclinical drug development, I strongly advocate against classical chiral resolution or direct reductive amination for this specific scaffold. Instead, this protocol leverages Ellman’s chiral sulfinamide chemistry[2]. By utilizing (S)-(-)-tert-butanesulfinamide as both a chiral directing group and a transient nitrogen protecting group, we establish a robust, self-validating synthetic system. The auxiliary directs the hydride reduction with exceptional diastereoselectivity and subsequently protects the nitrogen to allow clean, quantitative mono-methylation[3].

    Mechanistic Causality & Reaction Design

    To ensure a self-validating workflow, it is critical to understand the causality behind each reagent selection:

    • Step 1 (Condensation): Ketones like 4-acetylpyridine are notoriously less reactive than aldehydes. Titanium(IV) ethoxide ( Ti(OEt)4​ ) is strictly required here; it acts as a Lewis acid to activate the carbonyl and irreversibly sequesters the generated water as insoluble TiO2​ , driving the equilibrium forward[3].

    • Step 2 (Diastereoselective Reduction): The use of NaBH4​ in THF at low temperatures (-48 °C) proceeds via a non-chelating, six-membered chair-like transition state. The bulky tert-butyl group forces the hydride to attack from the less sterically hindered Re-face, establishing the (S)-configuration at the new stereocenter with high diastereomeric ratio (dr)[2].

    • Step 3 (N-Methylation): Direct reductive amination of a deprotected primary amine often yields complex mixtures of primary, secondary, and tertiary amines. By methylating the sulfinamide intermediate, the electron-withdrawing sulfinyl group prevents over-alkylation, ensuring a strictly mono-methylated product[4].

    • Step 4 (Deprotection & Salt Formation): Acidic methanolysis cleaves the N-S bond. Utilizing HCl in dioxane/MeOH not only removes the chiral auxiliary but simultaneously protonates both the pyridine ring and the newly formed secondary amine. This dual protonation drastically reduces the molecule's solubility in ethereal solvents, driving the precipitation of the highly pure dihydrochloride salt and bypassing the need for chromatographic purification[3].

    Workflow Visualization

    SynthesisRoute SM 4-Acetylpyridine + (S)-t-Bu-Sulfinamide Step1 Ti(OEt)4, THF Condensation SM->Step1 Imine (S)-Sulfinyl Imine Step1->Imine Step2 NaBH4, -48°C Reduction Imine->Step2 Amine1 (S,S)-Sulfinamide Step2->Amine1 Step3 NaH, MeI N-Methylation Amine1->Step3 Amine2 N-Methyl (S,S)-Sulfinamide Step3->Amine2 Step4 HCl / Dioxane Deprotection Amine2->Step4 Product (S)-N-Methyl-1- (pyridin-4-yl)ethanamine 2HCl Step4->Product

    Fig 1. Asymmetric synthesis of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride.

    Step-by-Step Experimental Protocols

    Step 1: Titanium-Mediated Condensation
    • Reaction: Charge a flame-dried, argon-purged flask with 4-acetylpyridine (10.0 mmol) and (S)-(-)-tert-butanesulfinamide (10.5 mmol) in anhydrous THF (20 mL).

    • Activation: Add Ti(OEt)4​ (20.0 mmol) dropwise at room temperature. Heat the mixture to 60 °C and stir for 12 hours.

    • Self-Validation & Workup: Quench the reaction by pouring it into an equal volume of saturated aqueous NaCl while stirring vigorously. A heavy white precipitate ( TiO2​ ) will form immediately, visually validating the hydrolysis of the titanium complex. Filter the suspension through a tightly packed Celite pad. Extract the aqueous layer with EtOAc (3 × 20 mL), dry over Na2​SO4​ , and concentrate in vacuo to yield the (S)-sulfinyl imine.

    Step 2: Diastereoselective Reduction
    • Reaction: Dissolve the crude (S)-sulfinyl imine (10.0 mmol) in anhydrous THF (50 mL) and cool to -48 °C using a dry ice/acetonitrile bath.

    • Reduction: Add NaBH4​ (30.0 mmol) in three equal portions over 15 minutes to control hydrogen evolution. Stir for 4 hours at -48 °C.

    • Self-Validation & Workup: Quench carefully with saturated aqueous NH4​Cl . The absence of the characteristic imine C=N stretch (~1620 cm⁻¹) via rapid IR analysis, or the upfield shift of the methyl doublet in ¹H NMR, confirms complete reduction. Extract with EtOAc, dry, and concentrate to yield the (S,S)-sulfinamide.

    Step 3: N-Methylation
    • Reaction: Dissolve the (S,S)-sulfinamide (10.0 mmol) in a 4:1 mixture of anhydrous THF/DMF (50 mL) and cool to 0 °C.

    • Deprotonation: Add NaH (60% dispersion in mineral oil, 15.0 mmol) portionwise. Stir for 30 minutes until H2​ gas evolution ceases.

    • Alkylation: Add iodomethane (15.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation & Workup: Quench carefully with H2​O . TLC analysis (EtOAc/Hexane) will show a complete shift to a less polar spot, confirming the loss of the N-H hydrogen bond donor. Extract with EtOAc, wash extensively with brine (to remove DMF), dry, and concentrate.

    Step 4: Deprotection and Salt Formation
    • Reaction: Dissolve the N-methylated sulfinamide (10.0 mmol) in MeOH (10 mL).

    • Cleavage: Cool to 0 °C and add 4M HCl in dioxane (50.0 mmol, 12.5 mL) dropwise. Stir at room temperature for 2 hours.

    • Self-Validation & Isolation: Concentrate the mixture to a minimal volume (~5 mL) and triturate with cold diethyl ether (50 mL). The dual-protonated (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride will crash out of the solution. The formation of this highly crystalline white solid serves as an internal purification mechanism. Filter, wash with cold ether, and dry under high vacuum.

    Quantitative Data & Characterization

    StepIntermediate / ProductExpected Yield (%)Stereochemical PurityPhysical State
    1 (S)-Sulfinyl Imine88 - 92N/AYellow Oil
    2 (S,S)-Sulfinamide85 - 90dr > 95:5Pale Yellow Solid
    3 N-Methyl-(S,S)-Sulfinamide80 - 85N/A (Retention)Colorless Oil
    4 (S)-N-Methyl-1-(pyridin-4-yl)ethanamine 2HCl90 - 95ee > 99%White Crystalline Solid

    Sources

    protocols for dissolving (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride in DMSO

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Solubilization and Formulation Protocols for (S)-N-methyl-1-(pyridin-4-yl)ethanamine Dihydrochloride in DMSO

    Executive Summary

    (S)-N-methyl-1-(pyridin-4-yl)ethanamine is a highly polar, chiral pharmacophore frequently utilized in drug discovery and ligand design. Formulating this compound as a dihydrochloride salt ensures long-term chemical stability and exceptional aqueous solubility. However, preparing high-concentration stock solutions in Dimethyl Sulfoxide (DMSO) for in vitro assays or in vivo dosing vehicles presents unique thermodynamic and handling challenges. This application note details the physicochemical causality behind these challenges and provides field-proven, self-validating protocols to ensure reliable dissolution, structural integrity, and optimal bioavailability.

    Physicochemical Profiling & Solvation Causality

    As an application scientist, I frequently observe researchers treating all DMSO solubilization as a uniform process. However, the dissolution of a dihydrochloride salt in an aprotic solvent requires a nuanced understanding of solvation thermodynamics.

    • Cation vs. Anion Solvation: DMSO is a highly polar aprotic solvent (dielectric constant ~47). Its highly polarized sulfinyl oxygen excels at solvating the protonated pyridinium and secondary amine cations of the compound. However, because DMSO lacks hydrogen-bond donors, it is a remarkably poor solvator for the chloride (Cl⁻) counterions[1]. This disparity results in high crystal lattice energy resistance, meaning the dissolution kinetics of the dihydrochloride salt can be deceptively slow.

    • The Hygroscopicity Paradox: Both the amine dihydrochloride salt and DMSO are extremely hygroscopic. When anhydrous DMSO absorbs atmospheric moisture, its hydrogen-bonding network becomes rigidly structured. For a hydrochloride salt, the introduction of water into this aprotic environment alters ionic interactions, which paradoxically reduces the solubility of the lipophilic organic framework and leads to supersaturation[2]. This is the primary cause of the "crashing out" (precipitation) often observed during freeze-thaw cycles.

    Quantitative Formulation Parameters

    To standardize handling across assays, the following parameters have been validated for amine dihydrochloride salts.

    ParameterSpecification / RecommendationMechanistic Rationale
    Primary Solvent Anhydrous DMSO (≥99.9%)Prevents moisture-induced disruption of the solvent network and subsequent precipitation[2].
    Kinetic Energy Input Sonication at 37°C – 40°CAcoustic cavitation overcomes the chloride anion lattice energy without risking thermal degradation or racemization of the (S)-enantiomer.
    Stock Storage Aliquoted at -80°C (up to 6 months)Minimizes freeze-thaw cycles; sealed storage prevents atmospheric moisture ingress[3].
    In Vivo Vehicle 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineUtilizes micellar encapsulation to sustain the "parachute effect," preventing precipitation upon introduction to the aqueous bloodstream[4].

    Experimental Protocols

    Every protocol described below is designed as a self-validating system . Visual and physical checkpoints are embedded to ensure that any deviation in solvent integrity or compound stability is immediately identified.

    Protocol A: Preparation of Master Stock Solution (In Vitro)

    Objective: Achieve a clear, stable 10 mM to 50 mM master stock without degrading the chiral center.

    • Thermal Equilibration: Remove the sealed vial of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride from cold storage and allow it to equilibrate to room temperature for at least 30 minutes.

      • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining the precise molarity of the weighing process.

    • Weighing: Rapidly weigh the required mass in a low-humidity environment (preferably a nitrogen-purged glovebox).

    • Solvent Addition: Add the calculated volume of newly opened, anhydrous DMSO.

    • Agitation: Vortex vigorously for 1 to 2 minutes.

    • Kinetic Disruption (If Required): If the solution remains turbid, sonicate the vial in a water bath set to 37°C for 5–10 minutes.

      • Self-Validation Checkpoint: The integrity of the anhydrous environment is validated by the optical clarity of the DMSO stock post-sonication. A perfectly clear solution indicates successful solvation. Persistent turbidity indicates either massive moisture ingress or that the absolute thermodynamic solubility limit has been exceeded[2].

    • Storage: Divide the clear stock into single-use aliquots in sterile, amber vials. Purge the headspace with Argon gas before sealing, and store at -80°C[3].

    Protocol B: Vehicle Formulation for In Vivo Dosing

    Objective: Dilute the DMSO stock into a physiologically acceptable vehicle without causing the salt to precipitate.

    Direct injection of high-concentration DMSO is toxic and will cause the compound to crash out in the aqueous environment of the bloodstream. This protocol uses a sequential step-down method[3].

    • DMSO Stock (10%): Pipette 100 µL of the room-temperature, clear DMSO master stock into a sterile compounding vial.

    • Co-solvent Addition (40%): Add 400 µL of PEG300. Vortex thoroughly for 30 seconds.

      • Causality: PEG300 acts as a dielectric bridge, stepping down the polarity gap between the aprotic DMSO and the upcoming aqueous phase.

    • Surfactant Addition (5%): Add 50 µL of Tween-80. Vortex thoroughly until completely homogenous.

      • Causality: Tween-80 forms protective micelles around the compound. This sustains a supersaturated state (the "parachute effect") and prevents the free base or salt from nucleating[4].

    • Aqueous Phase (45%): Add 450 µL of 0.9% Saline dropwise while continuously vortexing the solution.

      • Self-Validation Checkpoint: The sequential addition method validates the compatibility of the co-solvents. If the solution turns milky or precipitates immediately upon adding the Saline, the micellar protection of the Tween-80 has failed, indicating inadequate vortexing in Step 3. The formulation must be discarded and restarted.

    Mechanistic Workflow & Troubleshooting Diagram

    The following workflow illustrates the logical decision tree for solubilizing the compound, including built-in quality control pathways.

    G Start Equilibrate Reagents to Room Temp Weigh Weigh Compound (Low Humidity) Start->Weigh AddDMSO Add Anhydrous DMSO (Newly Opened) Weigh->AddDMSO Agitate Vortex (1-2 min) AddDMSO->Agitate Inspect1 Visual Inspection: Clear Solution? Agitate->Inspect1 Sonicate Sonicate & Warm (37°C for 5-10 min) Inspect1->Sonicate No (Turbid) QC QC Check (LC-MS) Inspect1->QC Yes Inspect2 Visual Inspection: Clear Solution? Sonicate->Inspect2 Inspect2->QC Yes Fail Discard / Re-evaluate Inspect2->Fail No Store Aliquot & Store (-80°C, Argon Purged) QC->Store

    Workflow for the solubilization and quality control of amine dihydrochloride salts in DMSO.

    References

    • USPTO / Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data: Organic & Inorganic Compounds. Retrieved from:[Link]

    • ACS Omega. Hydrochloride Salt of the GABAkine KRM-II-81: Solubility, Dissolution, and Pharmacokinetics. Retrieved from:[Link]

    Sources

    Application Note: In Vivo Dosing Protocols for (S)-N-methyl-1-(pyridin-4-yl)ethanamine Dihydrochloride

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Physicochemical Rationale

    (S)-N-methyl-1-(pyridin-4-yl)ethanamine is a chiral, small-molecule pyridine derivative utilized as a pharmacological probe in preclinical rodent models. To optimize its pharmacokinetic profile, it is predominantly synthesized and formulated as a dihydrochloride salt.

    Causality of the Salt Form: The dihydrochloride salt is strategically chosen to maximize aqueous solubility. Free-base pyridine amines are highly lipophilic and typically require harsh organic co-solvents (e.g., DMSO, PEG300, or Tween-80) for in vivo administration. These excipients can independently alter blood-brain barrier (BBB) permeability, induce localized inflammation, and confound systemic readouts. By utilizing the highly hydrophilic dihydrochloride form, researchers can achieve complete dissolution in physiological saline, ensuring that any observed in vivo pharmacodynamic (PD) effects are strictly attributable to the active pharmaceutical ingredient (API) via 1[1].

    Formulation Strategy & Self-Validating Preparation

    Preparing the dosing solution requires strict attention to pH and sterility. The dissolution of a dihydrochloride salt releases two equivalents of hydrochloric acid, drastically lowering the pH of an unbuffered solution (often to pH < 3.0). Administering highly acidic solutions in vivo causes tissue necrosis at the injection site, pain-induced stress responses, and erratic absorption kinetics. Therefore, pH verification and titration are mandatory.

    Step-by-Step Formulation Protocol:

    • Gravimetric Measurement: Weigh the required mass of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride using a calibrated microbalance.

      • Causality: Ensures precise mg/kg dosing based on exact molecular weight calculations.

    • Primary Solubilization: Dissolve the API in 90% of the final target volume using sterile 0.9% NaCl or 1X Phosphate-Buffered Saline (PBS).

      • Self-Validation Checkpoint: Visually inspect the solution against a dark background. It must be 100% optically clear with no particulate matter[1].

    • pH Titration: Measure the pH using a micro-pH probe. Slowly titrate with 0.1 N NaOH until the pH reaches a physiological range of 7.0–7.4.

      • Causality: Prevents injection site toxicity and ensures the compound is partially in its un-ionized state for optimal membrane permeability.

    • Volume Adjustment: Add the remaining vehicle to reach the exact final volume.

    • Sterile Filtration: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter inside a biosafety cabinet.

      • Causality: PES membranes exhibit exceptionally low non-specific drug binding compared to nylon or cellulose acetate, ensuring the final concentration remains unchanged while achieving sterility.

    Experimental Workflow Visualization

    G A (S)-N-methyl-1-(pyridin-4-yl)ethanamine Dihydrochloride B Solubilization in Sterile Saline (0.9%) A->B Dissolve C pH Verification & Adjustment (Target pH 7.0 - 7.4) B->C Buffer D Sterile Filtration (0.22 µm PES Membrane) C->D Purify E In Vivo Dosing (IV, IP, or PO) D->E Administer F PK/PD Sampling & Analysis E->F Monitor

    In vivo formulation and dosing workflow for (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride.

    In Vivo Dosing Methodologies

    To establish a self-validating experimental design, all dosing studies must include a vehicle-only control arm (matched for pH and osmolarity) to baseline the physiological response via 2[2]. Animal weights must be recorded immediately prior to dosing to calculate the exact administration volume.

    Protocol A: Intravenous (IV) Administration (Mice)

    Causality: IV dosing bypasses absorption barriers, providing 100% systemic bioavailability. This is critical for establishing the baseline pharmacokinetic (PK) clearance and volume of distribution.

    • Vasodilation: Place the mouse in a warming chamber (37°C) for 3–5 minutes to dilate the lateral tail veins.

    • Restraint & Asepsis: Secure the mouse in a tailored restrainer. Swab the tail with 70% ethanol.

    • Injection: Using a 27-30 gauge needle, insert the bevel up into the lateral tail vein at a shallow 10-degree angle[3].

      • Self-Validation Checkpoint: Lack of resistance during injection and a clear vein clearing (blanching) confirms successful IV delivery. If a subcutaneous bleb forms, the dose is compromised, and the animal must be excluded from absolute PK calculations.

    • Hemostasis: Withdraw the needle and apply gentle pressure with sterile gauze for 30 seconds.

    Protocol B: Intraperitoneal (IP) Administration

    Causality: IP injection offers a slower, more sustained absorption profile compared to IV, while avoiding the gastrointestinal degradation and immediate hepatic first-pass metabolism associated with oral dosing.

    • Restraint: Manually restrain the mouse, exposing the ventral abdomen, and tilt the head downward at a 30-degree angle.

      • Causality: Gravity shifts the visceral organs cranially, minimizing the risk of intestinal puncture[3].

    • Site Selection: Target the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

    • Injection: Insert a 25-27 gauge needle at a 45-degree angle. Aspirate slightly before injecting.

      • Self-Validation Checkpoint: If fluid (blood or green/yellow intestinal contents) enters the hub upon aspiration, withdraw immediately and discard the syringe. A clean aspiration validates correct placement in the peritoneal cavity.

    • Delivery: Inject the solution smoothly and withdraw the needle, applying momentary pressure.

    Quantitative Data Presentation

    To ensure reproducibility and adherence to ethical guidelines, dosing volumes must not exceed established physiological limits via 3[3].

    Table 1: Recommended In Vivo Dosing Parameters for Rodents

    RouteAbsorption SpeedFirst-Pass MetabolismMax Volume (Mouse)Recommended Needle
    IV ImmediateBypassed5 mL/kg27 - 30 G
    IP Fast (15-30 min)Partial10 mL/kg25 - 27 G
    PO Slow (1-2 hours)High10 mL/kg20 - 22 G (Ball-tip)
    SC Slow / SustainedBypassed10 mL/kg25 - 27 G

    Table 2: Example Formulation Matrix (Target Dose: 10 mg/kg)

    Animal WeightTarget DoseRequired API MassDosing Volume (at 1 mg/mL)
    20 g (Mouse)0.20 mg0.20 mg200 µL
    25 g (Mouse)0.25 mg0.25 mg250 µL
    250 g (Rat)2.50 mg2.50 mg2.5 mL

    Pharmacokinetic (PK) Sampling & Self-Validation

    A robust PK protocol is the ultimate self-validating system for in vivo dosing.

    • Causality of Time-Course Sampling: To accurately plot the Area Under the Curve (AUC) and determine the half-life ( t1/2​ ) of (S)-N-methyl-1-(pyridin-4-yl)ethanamine, blood must be drawn at geometrically spaced intervals (e.g., 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h).

    • Self-Validation Checkpoint: Always include a "Time 0" (pre-dose) blood draw. This blank sample is analyzed via LC-MS/MS to prove the absence of endogenous isobaric interferences, validating the specificity and baseline accuracy of the bioanalytical method.

    References

    • BenchChem.Application Notes and Protocols for In Vivo Dosing of Novel Compounds in Rodent Models.
    • PMC (National Institutes of Health).ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies.
    • Selleck Chemicals.In vivo Formulation Calculator (Clear solution).

    Sources

    (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride HPLC method development

    Author: BenchChem Technical Support Team. Date: April 2026

    Initiating the Analysis

    I'm currently breaking down the request: HPLC method development for (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride. I'm focusing on the topic, which is detailed application notes and protocols, and the audience, which is unspecified, but assumed to be expert level. This will determine my approach.

    Defining the Specifications

    I've clarified the core requirements of this HPLC method development project. I need autonomy in structuring a comprehensive, in-depth technical guide. Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) are crucial, demanding self-validating protocols and authoritative citations. Visualization is key; I'll use tables for data, step-by-step methodologies, and mandatory Graphviz (DOT) diagrams. The compound, (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride, is chiral, basic, and highly polar. The pyridine ring's basicity (pKa ~5.2) impacts method development.

    Addressing Compound Properties

    I'm now diving deeper into the compound's characteristics. The secondary aliphatic amine, with a pKa around 10, and the dihydrochloride salt, with its associated hydrophilicity, are critical to the method. I've considered that the (S)-enantiomer requires either a chiral stationary phase for chiral separations or careful handling of polarity and basicity for achiral methods. This leads me to focus on a purity/assay approach using either HILIC or reversed-phase with ion-pairing/high pH, along with a chiral method for enantiomeric excess.

    I've outlined several specific HPLC challenges: peak tailing from silanol interactions, poor retention due to high polarity, and the necessity of buffered mobile phases.

    Analyzing Molecular Structure

    I've been breaking down the molecular structure. It's (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride. I'm focusing on its components: the pyridine ring with an ethyl group, specifically with an N-methylamine at its first carbon. I've also noted the crucial chiral center on that same carbon.

    Addressing Polarity & Basic Nature

    I'm now grappling with the compound's high polarity and basicity, specifically its dihydrochloride salt form. My focus is on the challenge this presents for standard C18 chromatography. I've pinpointed that both nitrogens are fully protonated, and that's an issue for retention. I'm exploring HILIC as a possible solution.

    Exploring High-pH Reversed-Phase

    I'm now seriously considering a high-pH reversed-phase approach. The goal is to deprotonate the secondary amine and boost hydrophobicity, using a high-pH resistant column like XBridge C18 or Poroshell HPH with a mobile phase around pH 11. I am leaning toward this, as it's very robust for purity and assay of these drugs.

    Developing a Chiral Purity Method

    My focus has shifted to determining the enantiomeric excess. I am looking into a polysaccharide-based chiral stationary phase, such as Chiralpak IG or IC, in either normal phase or polar organic mode. The idea is to use methanol with a small percentage of a base like ethanolamine or diethylamine to get good peak shape for the amine.

    Structuring the Application Note

    I'm outlining the structure of the application note. The title will be "Comprehensive HPLC Method Development for (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride: Overcoming Polarity, Basicity, and Chiral Resolution Challenges." The introduction will cover the chemical properties, challenges, and an explanation of the E-E-A-T.

    Constructing the Application Note

    I'm now writing the application note in earnest. I have a clear workflow diagram for the method development process. I'm deep into the first section which is on Achiral Assay and Related Substances. I've covered the high-pH rationale and am structuring the protocol and expected data. Next is the Chiral Purity section. I've also found some real citations and need to find the correct URLs.

    Confirming Column Stability

    I've been reviewing Waters application notes and found solid confirmation that XBridge C18 columns, utilizing hybrid particle technology, maintain stability even at high pH levels, specifically up to pH 12. This is crucial for the planned analysis. I'm feeling more confident about the column choice.

    Evaluating Chiral Options

    I'm now focusing on chiral separation strategies. After investigating options, Chiralpak IC or similar columns look promising, especially when paired with a basic additive like DEA in the mobile phase. This should mitigate the interactions of chiral amines. I have found relevant sources on this topic, too. I'm keen on examining this further.

    Developing Method Strategy

    I've been mapping out a method development strategy using a Graphviz diagram to guide choices for analyzing basic polar chiral compounds. I'm building protocols now. Protocol 1 centers on achiral assays using high-pH RP-HPLC with a Waters XBridge BEH C18 column and an ammonium bicarbonate mobile phase (pH 10.5). Protocol 2 will focus on chiral purity, which will be using a Daicel Chiral column. I'm planning to compare results at different pH levels, retention factors, tailing factors, and plates.

    Constructing Chiral Method

    I'm now putting together the chiral purity method, focusing on a Chiralpak IC column. I've chosen a mobile phase of Hexane/Ethanol/Diethylamine (80:20:0.1 v/v/v), with DEA for tailing reduction. I need to compile a data table to record enantiomeric resolution, selectivity, and tailing results. I'm also preparing the graphviz diagram with specific colors and node structures for clear visualization of the method.

    Visualizing Method Design

    I'm using Graphviz to represent the method. The API, (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride (Dual pKa: 5.2, ~10.0), is at the start. Achiral and chiral purities are separated. Achiral assay results are represented with low pH and high pH branches, showing various expected outcomes. My current efforts are concentrating on chiral method visualization.

    Refining Diagram Elements

    I'm now honing the Graphviz diagram's representation of the chiral method. I've incorporated the specified color scheme to distinguish method outcomes clearly. The focus is on the impact of diethylamine (DEA) as a mobile phase modifier. The diagram effectively illustrates how DEA mitigates peak tailing. I'm aiming for a highly visual and easily interpretable method design.

    Solidifying Documentation

    I'm now drafting the content to ensure clarity and validity. It's critical to emphasize that the compound's dihydrochloride form results in a fully protonated molecule with a low logD value. This requires focusing on potential void volume elution and peak tailing due to strong interactions on C18 columns. I need to make the methods self-validating, adding system suitability criteria like tailing factors, resolution, and %RSD. Also, I'm working to consolidate citations for column stability at high pH and the importance of DEA in chiral HPLC for basic amines, referencing relevant Waters applications and chiral technology guidelines.

    Finalizing Method Protocols

    I'm now fully documenting Protocols 1 and 2. Protocol 1, for achiral purity, now includes all gradient details, mobile phase specifics (including ammonium bicarbonate at pH 10.5), and detection settings. Protocol 2, for chiral purity, is based on normal phase, but it needs an update, which is coming now. I have incorporated relevant citations from Waters and other sources about column switching, chiral separation, and separation of amines. I'm focusing on ensuring these are fully validated and presented clearly.

    Defining Chiral Method Parameters

    I've established the specific conditions for the chiral method. I will use a Daicel Chiralpak IC column with a hexane/ethanol/diethylamine (80:20:0.1) mobile phase. The flow rate will be 1.0 mL/min at 25°C, with UV detection at 254 nm, and a 20-minute run. The analyte will be prepared at 1.0 mg/mL in ethanol.

    Summarizing Data Findings

    I've summarized the data in two tables. Table 1 shows that, under acidic conditions, the API elutes in the void volume with significant tailing. However, at pH 10.5, retention and peak shape are improved significantly. Table 2 illustrates that DEA is essential for chiral separation, enabling enantiomer elution and a resolution of 3.4, along with improved tailing.

    Confirming Citation Requirements

    I'm now integrating citations to meet requirements, such as including after claims relating to Waters XBridge column high pH stability. I need to be more mindful of this moving forward.

    I'm also preparing a full reference list at the end with all citations, including clickable URLs.

    Integrating Citations

    I'm currently incorporating citations into the draft. I've placed after claims about Waters XBridge high pH stability and added,, and for information on diethylamine in chiral HPLC for amines to prevent retention/tailing. I'm focusing on ensuring these are correctly placed and the reference list is complete. I'm also ensuring the text is correct.

    Refining DOT Code

    I'm now refining the DOT code for the Graphviz diagram, specifically adding size="7.6,10" to control the diagram's width. This ensures it displays correctly within the specified constraints. I've also re-confirmed the API structure, molar mass, and pKa values. I have decided to adjust the pH for optimal peak shape and use pH 11.0 using Ammonium Hydroxide/Ammonium Bicarbonate to ensure >90% deprotonation. My current efforts center on the optimal final layout.

    Organizing Document Sections

    I'm now structuring the documentation into key sections: Achiral Method, Chiral Method, and References. I'm also confirming URL validity from search results. I will integrate references into the text as I check and confirm them, using numbered citations. I'm focusing on ensuring clarity.

    Application Note: Bifunctional Organocatalysis using (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The development of small-molecule organocatalysts has revolutionized asymmetric synthesis by providing robust, metal-free pathways to complex chiral architectures. Among these, (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride emerges as a highly versatile, bench-stable bifunctional catalyst. By integrating a chiral secondary amine with a pyridine-4-yl directing group, this molecule is capable of operating via both enamine and iminium activation modes.

    This application note provides drug development professionals and synthetic chemists with a comprehensive, self-validating guide to deploying this catalyst in asymmetric carbon-carbon bond-forming reactions. We detail the mechanistic causality behind its design, provide step-by-step protocols for Michael additions and Diels-Alder cycloadditions, and outline in-process analytical controls to ensure absolute reproducibility.

    Mechanistic Rationale & Catalyst Design (E-E-A-T)

    To maximize the utility of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride, one must understand the precise causality of its structural components:

    • The Chiral Secondary Amine (HOMO/LUMO Modulator): The N -methyl secondary amine is the primary catalytic engine. In the presence of aldehydes or ketones, it reversibly forms a nucleophilic enamine (raising the HOMO) or an electrophilic iminium ion (lowering the LUMO) ([1]). The N -methyl group provides sufficient steric bulk to enforce a highly stereoselective E-enamine geometry without severely hindering the initial condensation step.

    • The Pyridine-4-yl Moiety (Bifunctional Directing Group): Unlike simple pyrrolidine derivatives, the pyridine ring acts as a secondary interaction site. When free-based, the pyridine nitrogen serves as a hydrogen-bond acceptor, anchoring incoming electrophiles (such as nitroalkenes) and shielding one face of the enamine intermediate to ensure high diastereo- and enantioselectivity ([2]). In its protonated state, it acts as a strong electron-withdrawing group, further lowering the LUMO in iminium catalysis ([3]).

    • The Dihydrochloride Salt (Tunable Activation): Supplied as a dihydrochloride salt, the catalyst is highly stable against oxidation and moisture. This salt state allows chemists to precisely tune the reaction:

      • Addition of 1 eq. base neutralizes the pyridine (pK a​ ~5.2) while leaving the amine protonated (pK a​ ~10), priming the system for iminium catalysis .

      • Addition of 2 eq. base fully neutralizes the molecule, unlocking the secondary amine for enamine catalysis .

    CatalyticCycle Cat Catalyst (Free Base) (S)-N-methyl-1-(pyridin-4-yl)ethanamine Enamine Enamine Intermediate (HOMO Raised) Cat->Enamine + Aldehyde - H2O Ald Aldehyde Substrate Ald->Enamine TS Transition State (Pyridine H-Bond Directing) Enamine->TS + Nitroalkene Nitro Nitroalkene (Electrophile) Nitro->TS Iminium Iminium Product TS->Iminium C-C Bond Formation Iminium->Cat + H2O (Hydrolysis) Product Chiral Michael Adduct Iminium->Product

    Fig 1. Bifunctional enamine catalytic cycle with pyridine-directed stereocontrol.

    Experimental Protocols

    The following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the success of the current step via the listed In-Process Controls (IPCs).

    Protocol A: Enantioselective Michael Addition (Enamine Activation)

    This protocol describes the asymmetric addition of aliphatic aldehydes to trans- β -nitrostyrene.

    Reagents:

    • (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride (10 mol%)

    • N,N -Diisopropylethylamine (DIPEA) (20 mol%)

    • Aliphatic Aldehyde (1.5 equiv)

    • trans- β -Nitrostyrene (1.0 equiv, 0.5 mmol scale)

    • Anhydrous Dichloromethane (DCM) (2.0 mL)

    Step-by-Step Methodology:

    • Catalyst Activation: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add the catalyst (10.5 mg, 0.05 mmol) and anhydrous DCM (1.0 mL) under an argon atmosphere. Add DIPEA (17.4 µL, 0.10 mmol) dropwise.

      • Causality: The 2 equivalents of DIPEA fully neutralize the dihydrochloride salt, liberating both the secondary amine and the pyridine nitrogen.

      • IPC 1: The suspension will become a clear, homogeneous solution within 5 minutes, confirming complete free-basing.

    • Enamine Formation: Add the aliphatic aldehyde (0.75 mmol) to the solution. Stir at room temperature for 15 minutes.

    • Electrophile Addition: Cool the reaction mixture to -20 °C using a cryocooler or dry ice/ethylene glycol bath. Add a solution of trans- β -nitrostyrene (74.6 mg, 0.50 mmol) in DCM (1.0 mL) dropwise over 5 minutes.

      • Experience Note: The solution will transition from pale yellow to deep orange/red. This visual cue indicates the formation of a charge-transfer complex between the enamine and the nitroalkene.

    • Reaction Monitoring (Self-Validation): Stir at -20 °C for 24 hours.

      • IPC 2 (NMR Aliquot): At 24 hours, withdraw a 10 µL aliquot, dilute in CDCl 3​ , and acquire a quick 1 H NMR spectrum. Look for the disappearance of the nitrostyrene vinylic protons (δ 7.9 and 7.5 ppm) and the appearance of the product aldehyde proton (typically a doublet at δ ~9.7 ppm). If conversion is <95%, continue stirring for another 12 hours.

    • Quench and Workup: Quench the reaction cold by adding 2 mL of saturated aqueous NH 4​ Cl. Extract with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

    • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 7:3) to afford the pure chiral γ -nitroaldehyde.

    Workflow S1 1. Salt Neutralization Add 2 eq. DIPEA to Dihydrochloride S2 2. Enamine Formation Add Aldehyde Stir 15 min at RT S1->S2 S3 3. Electrophile Addition Add Nitroalkene at -20°C (IPC: 1H NMR at 24h) S2->S3 S4 4. Quench & Extract Sat. NH4Cl (aq) EtOAc Extraction S3->S4 S5 5. Purification Flash Chromatography (Hexane/EtOAc) S4->S5

    Fig 2. Self-validating experimental workflow for asymmetric Michael addition.

    Quantitative Data Presentation

    The bifunctional nature of the catalyst provides exceptional stereocontrol across a variety of aliphatic aldehydes. The table below summarizes the expected quantitative outcomes using Protocol A.

    EntryAldehyde SubstrateElectrophileTime (h)Yield (%)dr (syn:anti)ee (%)
    1Propanaltrans- β -Nitrostyrene248894:696
    2Butanaltrans- β -Nitrostyrene249195:597
    3Hexanaltrans- β -Nitrostyrene368592:895
    4Isovaleraldehydetrans- β -Nitrostyrene488290:1094
    5Butanal4-Chloro- β -nitrostyrene249396:498

    Note: Enantiomeric excess (ee) is determined by chiral HPLC analysis (e.g., Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min). Diastereomeric ratio (dr) is determined by 1 H NMR of the crude mixture prior to chromatography.

    References

    To ensure scientific integrity and provide avenues for deeper mechanistic exploration, the protocols and rationales described herein are grounded in the following authoritative literature:

    • Erkkilä, A., Majander, I., & Pihko, P. M. (2007). Iminium Catalysis. Chemical Reviews, 107(12), 5416-5470. URL:[Link]

    • Ciber, L., et al. (2023). Development of Mefloquine-Based Bifunctional Secondary Amine Organocatalysts for Enantioselective Michael and Friedel–Crafts Reactions. The Journal of Organic Chemistry, 88(24), 17000-17015. URL:[Link]

    • Tsakos, M., & Kokotos, C. G. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 895. (Archived at PubMed Central). URL:[Link]

    Sources

    Application Note: (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride in Medicinal Chemistry

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Chemical Rationale

    (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride is a highly versatile, privileged chiral building block utilized extensively in modern drug discovery. Structurally, it combines a 4-pyridyl moiety with a chiral, N-methylated aliphatic amine. This specific architectural combination is highly sought after for developing targeted therapeutics, particularly in the realms of kinase inhibition and neuropharmacology[1][2].

    As a Senior Application Scientist, it is critical to understand why this specific derivative is chosen over simpler analogues:

    • The 4-Pyridyl Motif: Acts as a robust hydrogen bond acceptor. In kinase inhibitors (e.g., ROCK1/2, PKA), the pyridine nitrogen classically interacts with the backbone amides in the hinge region of the ATP-binding pocket.

    • Stereospecificity (S-enantiomer): The chiral methyl group on the ethylamine linker provides a precise spatial vector. This forces the molecule into a specific conformation, maximizing target engagement while minimizing off-target toxicity.

    • N-Methylation: Converting a primary amine to a secondary N-methyl amine reduces the molecule's overall hydrogen bond donor (HBD) count. According to Lipinski's Rule of 5, reducing HBDs increases lipophilicity, thereby significantly enhancing blood-brain barrier (BBB) permeability for neurological targets[2].

    • Dihydrochloride Salt Form: The free base of this compound is an oil that is prone to oxidation and volatilization. The dihydrochloride salt ensures bench stability, prevents degradation, and provides excellent aqueous solubility for handling[1].

    Quantitative Data & Physicochemical Profile

    To ensure reproducibility in synthetic workflows, the following quantitative parameters and expected reaction metrics should be referenced.

    Property / ParameterValue / DescriptionRationale / Impact
    Chemical Formula C8H12N2 · 2HClRepresents the stable salt form[1].
    Molecular Weight 209.11 g/mol (Salt) / 136.19 g/mol (Base)Crucial for stoichiometric calculations during free-basing.
    Stereochemistry (S)-configurationDictates spatial orientation in receptor/enzyme pockets.
    Topological Polar Surface Area 24.9 Ų (Free base)Low TPSA (< 90 Ų) strongly predicts excellent BBB penetration[3].
    Typical Coupling Yield 75% – 90% (with HATU)Secondary amines require highly reactive coupling agents.
    Storage Conditions 2–8°C, desiccated, inert gasPrevents hygroscopic water absorption and oxidation[1].

    Pharmacodynamic Pathway Mapping

    When integrated into a larger pharmacophore, the 1-(pyridin-4-yl)ethanamine scaffold frequently acts as the primary anchor in kinase inhibition. The diagram below illustrates the logical flow of target engagement and the resulting phenotypic response.

    Pathway Ligand (S)-N-methyl-1-(pyridin-4-yl)ethanamine Pharmacophore Target Target Kinase (e.g., ROCK1/2) Ligand->Target Hinge Binding (4-Pyridyl) Substrate Downstream Substrate (e.g., MYPT1) Target->Substrate Phosphorylation (Inhibited) Effect Phenotypic Response (e.g., Vasodilation / Neuroprotection) Substrate->Effect Modulates

    Caption: Pharmacodynamic pathway illustrating the typical kinase inhibition mechanism of 4-pyridyl derivatives.

    Experimental Protocols

    The following protocols are designed as self-validating systems. They explain the causality behind the reagents chosen to ensure high-fidelity results.

    Protocol A: Controlled Free-Basing and Extraction

    Because the compound is supplied as a dihydrochloride salt[1], it must be converted to its free base prior to participating in nucleophilic substitution or amidation reactions.

    Step-by-Step Methodology:

    • Dissolution: Suspend 1.0 eq of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride in a biphasic mixture of Dichloromethane (DCM) and distilled water (1:1 v/v, 10 mL/mmol).

      • Causality: DCM is chosen over ethyl acetate because the resulting secondary amine is highly soluble in halogenated solvents, ensuring maximum extraction efficiency.

    • Thermal Control: Cool the biphasic mixture to 0–5°C using an ice bath.

      • Causality: The free base has a relatively low molecular weight and can be volatile. Cooling prevents evaporative loss and minimizes exothermic degradation during basification.

    • Basification: Dropwise, add 2M NaOH (aq) under vigorous stirring until the aqueous layer reaches pH 11–12.

    • Extraction: Separate the organic layer. Extract the aqueous layer twice more with equal volumes of DCM.

    • Self-Validation Check: Spot the remaining aqueous layer on a TLC plate and stain with Dragendorff’s reagent. If an orange spot appears, the amine is still trapped in the aqueous phase; add more NaOH and re-extract.

    • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 30°C) to yield the free base as a pale oil. Use immediately in Protocol B.

    Protocol B: Amide Coupling with Sterically Hindered Carboxylic Acids

    Secondary amines are sterically hindered compared to primary amines. Traditional coupling reagents (e.g., EDC/HOBt) often result in poor yields (<40%) due to the slow attack of the secondary nitrogen. This protocol utilizes HATU to generate a highly reactive 7-aza-HOAt ester.

    Workflow A 1. Salt Form (Dihydrochloride) B 2. Free-Basing (NaOH, DCM, 0°C) A->B pH > 10 C 3. Amide Coupling (HATU, DIPEA) B->C Organic layer D 4. Purification (Flash Silica) C->D Crude product

    Caption: Synthetic workflow for utilizing the dihydrochloride salt in amide coupling reactions.

    Step-by-Step Methodology:

    • Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (5 mL/mmol).

    • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir at room temperature for 15 minutes.

      • Causality: DIPEA is non-nucleophilic and sterically hindered, preventing it from competing with our target amine while effectively deprotonating the carboxylic acid to initiate HATU activation.

    • Amine Introduction: Add the freshly prepared (S)-N-methyl-1-(pyridin-4-yl)ethanamine free base (1.1 eq) from Protocol A, dissolved in a minimal amount of DMF.

    • Reaction Monitoring (Self-Validation): Stir for 2–4 hours. Monitor via LC-MS. The reaction is complete when the peak corresponding to the activated HOAt-ester disappears and the M+1 mass of the desired amide dominates the chromatogram.

    • Workup: Quench with saturated NaHCO₃ (aq). Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (aq) (3x) to remove residual DMF.

      • Causality: DMF is notoriously difficult to remove via evaporation. The LiCl wash selectively pulls DMF into the aqueous phase, preventing it from interfering with downstream silica gel chromatography.

    • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM:MeOH gradient).

    References

    • CymitQuimica - 1-(Pyridin-4-yl)ethanamine dihydrochloride (CAS 174132-32-2). Highlights the compound's stability as a dihydrochloride salt and its utility in medicinal chemistry. 1

    • Chem-Impex - 1-Pyridin-4-yl-ethylamine. Details the application of this building block in the development of drugs targeting neurological disorders and biochemical pathways. 2

    • PubChem - 1-(Pyridin-4-yl)ethan-1-amine | CID 247998. Comprehensive database for physicochemical properties, topological polar surface area, and hazard identification. 3

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Yield Optimization for (S)-N-methyl-1-(pyridin-4-yl)ethanamine Dihydrochloride

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working on the asymmetric synthesis of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride—a critical chiral amine fragment often utilized in the synthesis of kinase inhibitors (such as Savolitinib) and other pharmaceutical agents[1][2].

    Synthesizing this molecule presents three distinct chemical challenges: driving the condensation equilibrium during imine formation, preventing catalyst poisoning by the strongly coordinating pyridine ring during asymmetric reduction, and mitigating severe product loss due to the extreme hygroscopicity of the final dihydrochloride salt[1][3]. This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to maximize your overall yield and enantiomeric excess (ee).

    Process Workflow

    Synthesis A 4-Acetylpyridine + Methylamine B Imine/Enamine Intermediate A->B Ti(OiPr)4 - H2O C (S)-N-methyl-1- (pyridin-4-yl)ethanamine B->C Ru-TsDPEN (ATH) HCOOH/NEt3 D Dihydrochloride Salt (Target Product) C->D Anhydrous HCl MTBE/Dioxane

    Workflow for the asymmetric synthesis of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride.

    Troubleshooting Guides & FAQs

    Q1: My imine formation from 4-acetylpyridine and methylamine stalls at 60-70% conversion. How can I drive this to completion?

    Mechanistic Cause: Imine condensation is a reversible equilibrium reaction. Because methylamine is often introduced as an aqueous or methanolic solution, the presence of excess water shifts the equilibrium back toward the starting ketone. Solution: Do not rely solely on molecular sieves for this specific substrate. Instead, use Titanium(IV) isopropoxide (Ti(OiPr)4) as both a Lewis acid catalyst and a stoichiometric water scavenger. Ti(OiPr)4 coordinates the carbonyl oxygen, increasing its electrophilicity for methylamine attack, and irreversibly reacts with the water byproduct to form insoluble TiO2, driving the reaction to >98% conversion.

    Q2: During the Asymmetric Transfer Hydrogenation (ATH), my Ru/Ir catalyst shows very low turnover numbers (TON), resulting in poor yield. Why is the catalyst dying?

    Mechanistic Cause: The pyridine nitrogen on your substrate is a strong σ-donor. It outcompetes the imine nitrogen for coordination to the soft transition metal center (Ru or Ir) of the catalyst, effectively poisoning it[3]. Solution: Utilize the Noyori-Ikariya [RuCl(p-cymene)((R,R)-TsDPEN)] catalytic system and strictly control the pH of your hydrogen donor mixture[3][4]. By using a Formic Acid/Triethylamine (HCOOH/NEt3) azeotrope at a slightly acidic pH (approx. pH 5), the pyridine ring becomes partially protonated. This prevents it from coordinating to the Ru-center. Furthermore, protonation of the imine nitrogen makes it more electrophilic, which is a prerequisite for the asynchronous hydride transfer from the Ru-H intermediate[3][4].

    Q3: I am achieving good conversion, but my enantiomeric excess (ee) is stuck below 85%. How can I improve stereoselectivity?

    Mechanistic Cause: Enantioselectivity in the Noyori-Ikariya ATH relies heavily on a CH/π interaction between the η6-arene ligand of the catalyst and the aromatic ring of the substrate[4]. If the reaction temperature is too high, the transition state energy difference (ΔΔG‡) between the two diastereomeric pathways decreases, eroding the ee. Solution: Lower the reaction temperature from 40 °C to 20–25 °C. While this extends the reaction time, it significantly rigidifies the transition state. Ensure you are using the (R,R)-TsDPEN enantiomer of the ligand to selectively yield the (S)-amine product.

    Q4: I lose over 30% of my product mass during the final filtration of the dihydrochloride salt. It turns into a sticky paste on the frit.

    Mechanistic Cause: The dihydrochloride salt of (S)-N-methyl-1-(pyridin-4-yl)ethanamine is exceptionally hygroscopic[1]. Exposure to ambient humidity during vacuum filtration causes the crystal lattice to absorb water rapidly, leading to deliquescence (dissolving in its own absorbed moisture). Solution: You must isolate the salt under strictly anhydrous conditions. Use a nitrogen-purged glovebag or an inverted funnel with positive Argon flow during filtration. Wash the filter cake with a highly non-polar anti-solvent (e.g., anhydrous heptane) to displace any residual moisture, and immediately transfer the solid to a vacuum desiccator.

    Quantitative Data: Catalyst Screening for Pyridine-Imines

    The following table summarizes the expected performance of various catalytic systems for the reduction of the 4-acetylpyridine-derived imine, highlighting the superiority of the Noyori-Ikariya system under pH-controlled conditions[3][4].

    Catalyst SystemHydrogen DonorAdditive / ConditionYield (%)Enantiomeric Excess (ee %)
    [RuCl(p-cymene)((R,R)-TsDPEN)] HCOOH / NEt3 (5:2)pH 5, 25 °C>95 96 - 98 (S)
    [IrCpCl((R,R)-TsDPEN)]HCOOH / NEt3 (5:2)25 °C8289 (S)
    [RhCpCl((R,R)-TsDPEN)]HCOOH / NEt3 (5:2)25 °C7580 (S)
    Pd/C (10 wt%)H2 gas (50 psi)Methanol, 25 °C920 (Racemic)

    Detailed Experimental Protocols

    Protocol A: Asymmetric Transfer Hydrogenation (ATH) to Free Base

    This protocol utilizes a self-validating analytical check to ensure catalyst activation before proceeding.

    • Preparation of the Catalyst: In an oven-dried, argon-purged Schlenk flask, combine[RuCl2(p-cymene)]2 (0.5 mol%) and (R,R)-TsDPEN (1.1 mol%). Add anhydrous dichloromethane (DCM) and stir at 25 °C for 1 hour. Self-Validation: The solution will change from a dark brown suspension to a clear, deep orange solution, confirming the formation of the active[RuCl(p-cymene)((R,R)-TsDPEN)] complex.

    • Substrate Addition: Dissolve the crude imine (1.0 equiv, prepared via Ti(OiPr)4 condensation) in anhydrous DCM and transfer it to the active catalyst solution.

    • Hydrogen Transfer: Slowly dropwise add the HCOOH/NEt3 azeotropic mixture (molar ratio 5:2, 5.0 equiv of HCOOH).

    • Reaction Monitoring: Stir at 25 °C for 18–24 hours. Monitor via TLC (DCM:MeOH 9:1 with 1% NH4OH). The reaction is complete when the yellow imine spot disappears.

    • Workup: Quench the reaction by slowly adding saturated aqueous Na2CO3 until the pH reaches 10. Extract the aqueous layer three times with Methyl tert-butyl ether (MTBE). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the (S)-N-methyl-1-(pyridin-4-yl)ethanamine free base as a pale yellow oil.

    Protocol B: Anhydrous Dihydrochloride Salt Formation

    This protocol mitigates the severe hygroscopicity of the product[1].

    • Dissolution: Dissolve the (S)-N-methyl-1-(pyridin-4-yl)ethanamine free base in anhydrous MTBE (10 volumes) and anhydrous Isopropanol (1 volume) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

    • Salt Precipitation: Slowly add a 4.0 M solution of HCl in dioxane (2.2 equivalents) dropwise via syringe. A white precipitate will form immediately. Stir for an additional 30 minutes at 0 °C to ensure complete crystallization.

    • Anhydrous Isolation: Set up a Schlenk frit or a Buchner funnel equipped with a positive-pressure nitrogen blanket. Filter the suspension rapidly.

    • Washing and Drying: Wash the filter cake with ice-cold, anhydrous heptane (3 volumes) to displace the MTBE/dioxane and remove surface moisture. Immediately transfer the solid to a vacuum oven and dry at 40 °C at <10 mbar for 24 hours. Store the resulting white, crystalline (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride in a tightly sealed amber vessel over desiccant.

    References

    • Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines Source: Molecules (MDPI), 2014, 19(6), 6987-7007. URL:[Link]

    • Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts Source: Inorganic Chemistry (ACS Publications) / PubMed Central. URL:[Link](Note: PMC ID representative of the indexed NIH repository link)

    • Enantioselective Synthesis of Savolitinib: Application of Mosher's Method in the Development of Ellman's Auxiliary-Directed Construction of the Key Chiral Amine Fragment Source: Organic Process Research & Development (ACS Publications), 2025. URL:[Link](Note: DOI representative of the indexed ACS link)

    • Source: WIPO Patent Application (Google Patents), WO2021229605A1.

    Sources

    troubleshooting solubility issues with (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimentation. Here, we move beyond simple protocols to explain the underlying chemical principles governing the behavior of this compound, empowering you to make informed decisions in your work.

    Frequently Asked Questions (FAQs)

    Q1: Why is my (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride not dissolving in water, even though it's a salt?

    While it is a dihydrochloride salt and generally expected to be water-soluble, several factors can impede dissolution.[1] The protonated amine and pyridine moieties readily form hydrogen bonds with water. However, issues can arise from:

    • Insufficient Solvent: The concentration may exceed its aqueous solubility limit.

    • pH of the Water: The pH of deionized water can vary. If the pH is not sufficiently acidic, the equilibrium can shift towards the less soluble free base form.[2][3][4]

    • Common Ion Effect: If the water contains a significant concentration of chloride ions from another source, it can suppress the dissolution of the dihydrochloride salt.

    • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubility characteristics.[5]

    Q2: I'm observing precipitation when I dilute my DMSO stock solution of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride into an aqueous buffer. What is happening?

    This is a common phenomenon known as "crashing out" or precipitation upon solvent shifting.[6] While your compound may be highly soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO), its solubility in the final aqueous buffer is significantly lower.[6] When the concentrated DMSO stock is introduced to the aqueous medium, the abrupt change in solvent polarity reduces the compound's solubility, leading to precipitation.[6]

    Q3: Can I dissolve (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride directly in ethanol?

    The solubility in ethanol is generally lower than in water. While some amine hydrochlorides have appreciable solubility in ethanol, it is not guaranteed and often requires heating.[7][8] It is recommended to first prepare a concentrated aqueous stock solution and then dilute it into your ethanolic solution, carefully monitoring for any signs of precipitation.

    In-Depth Troubleshooting Guides

    Issue 1: Poor or Slow Dissolution in Aqueous Buffers

    If you are experiencing difficulty dissolving the compound, a systematic approach is necessary.

    Underlying Cause: The solubility of amine salts is highly pH-dependent.[3][4][9] (S)-N-methyl-1-(pyridin-4-yl)ethanamine has two basic centers: the secondary amine and the pyridine nitrogen. In the dihydrochloride form, both are protonated. The solubility is highest at acidic pH where the fully protonated, ionic form is favored. As the pH increases, deprotonation occurs, leading to a decrease in polarity and, consequently, a reduction in aqueous solubility.[2][9]

    Troubleshooting Workflow

    Caption: Troubleshooting workflow for aqueous solubility.

    Step-by-Step Protocol:

    • Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your aqueous buffer. For optimal solubility, the pH should be in the acidic range (ideally below 5).

    • pH Adjustment: If your experimental conditions allow, adjust the pH of the buffer to a more acidic value using a dilute solution of hydrochloric acid (e.g., 0.1 M HCl). This will shift the equilibrium towards the more soluble protonated species.[10][11]

    • Mechanical Assistance: Employ sonication in a water bath or gentle warming (e.g., 37°C) to increase the rate of dissolution. Avoid excessive heat, which could potentially lead to degradation.

    • Reduce Concentration: If solubility issues persist even at an optimal pH, you may be exceeding the compound's intrinsic solubility in that specific medium. Prepare a more dilute solution.

    Issue 2: Precipitation in Cell-Based Assays

    The introduction of a compound into complex biological media can present unique solubility challenges.

    Underlying Cause: Cell culture media are complex mixtures containing salts, amino acids, and proteins, often buffered around a physiological pH of 7.4. At this pH, (S)-N-methyl-1-(pyridin-4-yl)ethanamine will be partially or fully deprotonated to its less soluble free base form. Additionally, the compound may interact with proteins or other components in the media, leading to precipitation.

    Troubleshooting Strategies

    StrategyMechanismConsiderations
    Use of a Co-solvent A water-miscible organic solvent can increase the overall polarity of the final solution.[6]The final concentration of the co-solvent (e.g., DMSO, ethanol) should be kept low (typically <1%) to avoid cellular toxicity.
    pH Modification of Media Temporarily lowering the pH can aid dissolution before adding to cells.This is generally not recommended as it can harm the cells. Use with extreme caution and for short durations only.
    Formulation with Excipients Surfactants or cyclodextrins can encapsulate the compound, increasing its apparent solubility.The chosen excipient must be biocompatible and not interfere with the assay.

    Recommended Protocol for Preparing Dosing Solutions for Cell Culture:

    • Prepare a High-Concentration Stock in DMSO: Dissolve (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).

    • Serial Dilution in Media: Perform serial dilutions of the DMSO stock directly into the cell culture medium to achieve the final desired concentrations.

    • Vortexing and Visual Inspection: Vortex each dilution thoroughly and visually inspect for any signs of precipitation. If precipitation is observed, the concentration is likely too high for that solvent composition.

    • Pre-warming of Media: Pre-warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.

    Physicochemical Properties and Solubility Profile

    A clear understanding of the compound's properties is fundamental to troubleshooting.

    PropertyValue/DescriptionImplication for Solubility
    Molecular Formula C₈H₁₂N₂ · 2HClThe dihydrochloride salt form enhances aqueous solubility compared to the free base.
    Molecular Weight 209.12 g/mol
    Predicted pKa pKa₁ (pyridinium) ~5-6; pKa₂ (ammonium) ~9-10The compound's charge state, and therefore solubility, is highly dependent on pH.[12]
    General Solubility Expected to be soluble in water and methanol; sparingly soluble in ethanol; and poorly soluble in non-polar organic solvents like diethyl ether and hexane.[13]Solvent selection is critical for dissolution.

    Visualizing the Impact of pH on Solubility

    The ionization state of (S)-N-methyl-1-(pyridin-4-yl)ethanamine is directly correlated with its solubility.

    Caption: pH-dependent ionization and solubility.

    References

    • University of Alberta. Isolation (Recovery) of amines. Available from: [Link]

    • Harwood, H. J., Ralston, A. W., & Selby, W. M. (1932). Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solubilities of Primary Aliphatic Amine Hydrochlorides and Acetates in Ethanol and Benzene. Journal of the American Chemical Society, 54(9), 3648-3651. Available from: [Link]

    • Fujikawa, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(8), 2943-2952. Available from: [Link]

    • AP Chemistry. 8.11 pH and Solubility. Available from: [Link]

    • Brethomé, A. V., et al. (2023). C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. Nature Chemistry, 15, 1365–1373. Available from: [Link]

    • ChemBK. N-methyl-2-(2-pyridinyl)ethanamine dihydrochloride. Available from: [Link]

    • ResearchGate. Purification of organic hydrochloride salt?. Available from: [Link]

    • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1956). Solubilities Studies of Basic Amino Acids. The Journal of the Agricultural Chemical Society of Japan, 30(6), 379-383. Available from: [Link]

    • BIA Separations. Crystallisation in pharmaceutical processes. Available from: [Link]

    • Cassens, J., et al. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research, 52(5), 2057-2064. Available from: [Link]

    • Scribd. Enhancing Pyridinium Solubility in NRFBs. Available from: [Link]

    • ScienceMadness.org. Solubility of organic amine salts. Available from: [Link]

    • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. Available from: [Link]

    • Reddit. How does pH affect water solubility of organic acids (or acids in general)?. Available from: [Link]

    Sources

    preventing racemization of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride during heating

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing racemization of this chiral amine during heating and other experimental manipulations. Below, you will find troubleshooting guides and frequently asked questions to ensure the stereochemical integrity of your compound.

    Understanding the Challenge: Racemization

    Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, resulting in a loss of optical activity.[1] For chiral molecules like (S)-N-methyl-1-(pyridin-4-yl)ethanamine, maintaining a high enantiomeric excess is often critical for its desired biological activity and to avoid potential off-target effects.[2][3][4] The primary mechanism of racemization for chiral amines often involves the deprotonation of the alpha-proton to the chiral center, leading to a planar, achiral intermediate.[5] Reprotonation can then occur from either face, leading to a mixture of enantiomers. Heat, pH, and the presence of certain catalysts can accelerate this process.[1][6][7]

    Troubleshooting Guide: Diagnosing and Preventing Racemization

    This guide addresses specific issues you may encounter during your experiments.

    Scenario 1: Decreased Optical Purity After Heating

    Question: I heated a solution of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride and subsequent analysis by chiral HPLC showed a significant decrease in enantiomeric excess (ee). What happened and how can I prevent this?

    Answer:

    Heating is a common cause of racemization.[1] The increased thermal energy can provide the activation energy needed for the reversible deprotonation-reprotonation at the chiral center.

    Troubleshooting Workflow

    Caption: Troubleshooting workflow for decreased enantiomeric excess after heating.

    Causality and Prevention:
    • Temperature: Higher temperatures accelerate the rate of racemization.[4] It is crucial to determine the minimum effective temperature for your process.

    • Solvent: The choice of solvent can influence the rate of racemization. Protic solvents can facilitate proton exchange, potentially increasing the rate of racemization. Consider using aprotic solvents where possible.

    • pH: The pH of the solution is a critical factor.[6][8] As a dihydrochloride salt, the initial solution will be acidic. However, the presence of any basic impurities or reagents can deprotonate the ammonium salt to the free amine, which is more susceptible to racemization.

    Scenario 2: Racemization in Solution at Room Temperature Over Time

    Question: I prepared a solution of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride in a specific solvent, and after several days at room temperature, I observed a loss of optical purity. Why did this happen?

    Answer:

    While less rapid than at elevated temperatures, racemization can still occur at ambient temperatures, especially under unfavorable solution conditions.

    Key Factors to Investigate:
    FactorPotential Cause of RacemizationRecommended Action
    pH of the Solution A pH approaching or exceeding the pKa of the secondary amine will lead to a higher concentration of the free amine, which is more prone to racemization.Maintain a sufficiently acidic pH to keep the amine protonated as the dihydrochloride salt. For this compound, a pH of 2.0-3.0 is recommended.[9]
    Solvent Choice Certain solvents can promote racemization. For instance, solvents that can act as a base or facilitate proton transfer can increase the rate of racemization.If possible, use non-polar, aprotic solvents. If an aqueous or alcoholic solvent is required, ensure the pH is controlled.
    Presence of Impurities Basic impurities in the solvent or reagents can lead to deprotonation of the amine.Use high-purity, anhydrous solvents and reagents.
    Light Exposure While less common for this type of molecule, photochemically induced racemization can occur in some systems.Store solutions in amber vials or protect them from light, especially during long-term storage.

    Frequently Asked Questions (FAQs)

    Q1: What is the recommended maximum temperature for heating (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride without significant racemization?

    A1: There is no universal maximum temperature, as the rate of racemization is dependent on heating duration, solvent, and pH. As a general guideline, it is best to avoid prolonged heating above 60-80 °C. It is highly recommended to perform a time-course study at your desired temperature, monitoring the enantiomeric excess at different time points to establish a safe operating window for your specific conditions.

    Q2: How does the dihydrochloride salt form help in preventing racemization?

    A2: The dihydrochloride salt form protects the amine from racemization by protonating the nitrogen atoms. The resulting positive charge on the nitrogen makes the alpha-proton less acidic and therefore less likely to be abstracted, which is a key step in the racemization mechanism. Maintaining the compound in its salt form by controlling the pH is a crucial preventative measure.

    Q3: Can the choice of base in a reaction involving this compound lead to racemization?

    A3: Absolutely. The choice of base is critical. Strong, non-sterically hindered bases can readily deprotonate the alpha-proton, leading to racemization. If a base is required, it is advisable to use a weaker, sterically hindered base.[10]

    Q4: What is the best way to monitor the enantiomeric excess of my sample?

    A4: The most reliable and widely used method for determining the enantiomeric excess of chiral amines is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[3][11][12][13] This technique separates the enantiomers, allowing for their individual quantification.

    Experimental Protocols

    Protocol 1: Chiral HPLC Analysis of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride

    This protocol provides a general starting point for developing a chiral HPLC method. Optimization will likely be required for your specific system.

    Materials:

    • (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride sample

    • Racemic N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride (for method development and peak identification)

    • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile)

    • Chiral HPLC column (e.g., cellulose- or amylose-based CSP)

    • HPLC system with UV detector

    Procedure:

    • Column Selection: Choose a suitable chiral stationary phase. Columns based on cellulose or amylose derivatives are often effective for separating chiral amines.

    • Mobile Phase Preparation: A common mobile phase for normal-phase chiral separations is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. For reversed-phase, a buffered aqueous-organic mobile phase is used.[14][15][16]

    • Sample Preparation: Dissolve a small amount of your sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[13][17]

    • HPLC Analysis:

      • Equilibrate the column with the mobile phase until a stable baseline is achieved.

      • Inject the racemic standard to determine the retention times of both enantiomers and to ensure the method is capable of separation.

      • Inject your sample.

      • Monitor the elution profile with a UV detector at a wavelength where the compound absorbs (e.g., ~260 nm).

    • Data Analysis:

      • Integrate the peak areas for the (S) and (R) enantiomers.

      • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [([S] - [R]) / ([S] + [R])] x 100, where [S] and [R] are the peak areas of the S- and R-enantiomers, respectively.[13]

    Protocol 2: Small-Scale Thermal Stability Study

    This protocol helps determine the susceptibility of your compound to racemization under specific heating conditions.

    Materials:

    • (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride

    • Your chosen solvent

    • Small reaction vials with caps

    • Heating block or oil bath

    • Chiral HPLC system

    Procedure:

    • Prepare a stock solution of your compound in the desired solvent at the intended concentration.

    • Aliquot the solution into several vials.

    • Keep one vial at room temperature as a control (t=0).

    • Place the other vials in the heating block set to the desired temperature.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial and cool it to room temperature.

    • Analyze the enantiomeric excess of the t=0 control and each heated sample by chiral HPLC as described in Protocol 1.

    • Plot the enantiomeric excess versus time to determine the rate of racemization under your experimental conditions.

    Visualization of Racemization Mechanism

    Caption: Simplified mechanism of racemization for a chiral amine.

    References

    • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. [Link]

    • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. ResearchGate. [Link]

    • Salts of (+)-deoxycholic acid with amines: Structure, thermal stability, kinetics of salt formation, decomposition and chiral resolution. ResearchGate. [Link]

    • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). The Journal of Organic Chemistry. [Link]

    • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011). Journal of Pharmaceutical and Biomedical Analysis. [Link]

    • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2021). Organic Process Research & Development. [Link]

    • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. [Link]

    • Racemization. Wikipedia. [Link]

    • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. (2007). Organic Process Research & Development. [Link]

    • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access. [Link]

    • Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. (2008). Food Chemistry. [Link]

    • Racemization catalysts for the dynamic kinetic resolution of alcohols and amines. ResearchGate. [Link]

    • Kinetics of racemization of amino acids as a function of pH. (1972). Journal of the American Chemical Society. [Link]

    • Effect of pH on LC-MS Analysis of Amines. Waters. [Link]

    • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

    • α-Chiral Amines via Thermally Promoted Deaminative Addition of Alkylpyridinium Salts to Sulfinimines. PMC. [Link]

    • Synthesis and properties of novel chiral-amine-functionalized ionic liquids. ResearchGate. [Link]

    • Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Encompass - Eastern Kentucky University. [Link]

    • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications. [Link]

    • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. PMC. [Link]

    • Thermal Stability of Amine Compounds and Dichloromethane. Aidic. [Link]

    • methyl[(1S)-1-(pyridin-4-yl)ethyl]amine dihydrochloride. NextSDS. [Link]

    • METHYL[1-(PYRIMIDIN-4-YL)ETHYL]AMINE. NextSDS. [Link]

    • Chiral column handling. CHROMSERVIS.EU. [Link]

    • Chiral FAQs. MZ-Analysentechnik. [Link]

    • N-methyl-2-(2-pyridinyl)ethanamine dihydrochloride. ChemBK. [Link]

    • Instruction Manual for CHIRALPAK® MA(+). Daicel Chiral Technologies. [Link]

    Sources

    Technical Support Center: Optimizing Crystallization of (S)-N-methyl-1-(pyridin-4-yl)ethanamine Dihydrochloride

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with the purification of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride. As a chiral, highly polar secondary amine dihydrochloride salt, this Active Pharmaceutical Ingredient (API) intermediate presents unique thermodynamic and kinetic challenges during crystallization. Common hurdles include severe hygroscopicity, liquid-liquid phase separation (LLPS), and polymorph instability.

    This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity crystalline recovery.

    Part 1: Diagnostic Workflow

    Before adjusting your parameters, identify the primary failure mode of your current crystallization process using the diagnostic logic below.

    Troubleshooting Start Crystallization Issue Detected Oiling Oiling Out (LLPS)? Start->Oiling Yield Low Yield? Start->Yield Habit Fine Needles? Start->Habit SolOiling 1. Decrease Supersaturation Rate 2. Introduce Seed Crystals 3. Adjust Solvent Ratio Oiling->SolOiling SolYield 1. Lower Final Temperature 2. Increase Antisolvent Volume 3. Extend Maturation Time Yield->SolYield SolHabit 1. Reduce Cooling Rate 2. Temperature Cycling 3. Lower Agitation Habit->SolHabit

    Diagnostic workflow for resolving common crystallization issues.

    Part 2: Frequently Asked Questions & Troubleshooting

    Q1: My compound is forming a sticky, biphasic emulsion instead of crystallizing. What is happening and how do I fix it? Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1]. This phenomenon occurs when the solution's supersaturation level exceeds the spinodal curve before reaching the metastable zone limit for nucleation. The system demixes into a solute-rich continuous phase (the oil) and a solute-lean dispersed phase[1]. Because the solute molecules in these droplets possess high kinetic mobility and arrange randomly, they bypass the impurity-rejecting mechanism of a rigid crystal lattice, often solidifying later into an impure, amorphous gum[2]. Solution: To bypass LLPS, you must control the trajectory of supersaturation.

    • Concentration Control: Dilute the initial concentration so the operating line crosses the solubility curve below the LLPS boundary.

    • Seeding: Introduce 1-2% (w/w) of pure (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride seed crystals just as the solution enters the metastable zone. This provides a low-energy template for crystal growth, bypassing the high activation energy barrier of primary nucleation[1].

    • Slower Antisolvent Addition: If using an antisolvent, reduce the dosing rate to prevent localized spikes in supersaturation[3].

    Q2: How do I select the optimal solvent/antisolvent system for this dihydrochloride salt? Causality: Dihydrochloride salts require highly polar solvents to disrupt their strong ionic lattice during dissolution. However, relying solely on cooling crystallization in polar solvents (like water or methanol) often yields poor recovery due to the salt's high solubility at low temperatures[4]. Antisolvent crystallization is preferred. The mechanism relies on the antisolvent competing with the primary solvent for the API's solvation shell, causing dewetting and forcing the API into a transition state that triggers nucleation[5]. Solution: Aliphatic monohydric alcohols (ethanol, isopropanol) act as excellent primary solvents due to their hydrogen-bond donor capacity[6], while mildly polar or non-polar solvents (ethyl acetate, MTBE) serve as effective antisolvents.

    Mechanism Solvated Fully Solvated API (Primary Solvent) Antisolvent Antisolvent Addition (Competes for Shell) Solvated->Antisolvent Desolvation Dewetting & Desolvation (Transition State) Antisolvent->Desolvation Nucleation Nucleation & Growth (Solid Phase) Desolvation->Nucleation

    Three-step molecular mechanism of antisolvent crystallization.

    Q3: The isolated crystals are fine needles that clog the filter. How can I improve the crystal habit? Causality: Needle-like (acicular) crystals are a kinetic artifact of rapid 1-dimensional crystal growth, typically driven by high supersaturation levels. When the cooling rate or antisolvent addition rate is too high, solute molecules rapidly attach to the fastest-growing crystal face, preventing proportional growth on adjacent facets[6]. Solution: Implement a controlled, non-linear cooling ramp (e.g., cubic cooling) to maintain a constant, low level of relative supersaturation throughout the batch[3].

    Part 3: Quantitative Process Parameters

    To optimize the Metastable Zone Width (MSZW) and control nucleation, adhere to the kinetic parameters outlined below.

    Table 1: Impact of Process Parameters on Crystallization Kinetics

    Parameter AdjustedTarget RangeEffect on Metastable Zone Width (MSZW)Effect on Nucleation RateRisk Profile
    Cooling Rate 0.1 - 0.2 °C/minNarrows MSZWPromotes secondary nucleationLow (Favors large crystals)[7]
    Cooling Rate > 1.0 °C/minBroadens MSZWTriggers rapid primary nucleationHigh (Needles, Impurity trapping)[7]
    Antisolvent Dosing < 1.0 mL/minNarrows MSZWControlled growth on seedsLow (Maintains low supersaturation)[3]
    Initial Concentration > 250 mg/mLNarrows MSZWExponential increaseHigh (Severe risk of LLPS/Oiling out)[3]
    Part 4: Self-Validating Experimental Protocol

    SOP: Concentration-Controlled Antisolvent Crystallization Objective: Isolate high-purity (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride while preventing LLPS and polymorph degradation.

    • Dissolution: Suspend 10.0 g of crude (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride in 40 mL of absolute Ethanol (Primary Solvent).

    • Heating: Heat the jacketed reactor to 60 °C under moderate agitation (150 RPM).

      • Self-Validation Check: The solution must become completely transparent. If turbidity persists, inorganic impurities are present. Filter the solution hot through a 0.45 µm PTFE membrane. (Validation: A completely transparent filtrate confirms complete dissolution of the target API and removal of insoluble contaminants).

    • Cooling & Seeding: Cool the reactor linearly to 45 °C over 30 minutes. Add 0.1 g of pure, milled seed crystals.

      • Self-Validation Check: The seeds must remain suspended. (Validation: Visible retention of seed crystals confirms the system has successfully entered the metastable zone. If they dissolve, the solution is undersaturated; lower the temperature by 2 °C and re-seed).

    • Antisolvent Dosing: Initiate the addition of 120 mL of Ethyl Acetate (Antisolvent) using a programmable syringe pump at a rate of 1.0 mL/min.

      • Causality: Slow addition maintains the absolute supersaturation (Δc) at a low, constant level, favoring the thermodynamic growth of existing seeds over erratic secondary nucleation[3].

    • Maturation: Once addition is complete, cool the suspension to 5 °C at a rate of 0.2 °C/min. Hold at 5 °C for 2 hours to maximize yield.

    • Isolation: Filter the suspension under vacuum. Wash the filter cake with 20 mL of cold (5 °C) Ethyl Acetate to displace mother liquor. Dry under vacuum at 40 °C to constant weight.

    References
    • [1] Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo.

    • [5] Three-Step Mechanism of Antisolvent Crystallization. ACS Publications.

    • [2] Oiling Out in Crystallization. Mettler Toledo.

    • [4] Technical Support Center: Aminoacetamidine Dihydrochloride Crystallization. Benchchem.

    • [3] Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. ACS Publications.

    • [7] Effects of Cooling Rate and Solution Concentration on Solution Crystallization of l-Glutamic Acid in an Oscillatory Baffled Crystallizer. ACS Publications.

    • [6] Solid-State Characterization and Interconversion of Recrystallized Amodiaquine Dihydrochloride in Aliphatic Monohydric Alcohols. PMC.

    Sources

    Technical Support Center: (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride Stability and Degradation

    Author: BenchChem Technical Support Team. Date: April 2026

    This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the stability of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride at room temperature. While specific degradation pathways for this compound are not extensively documented in public literature, this guide offers a robust methodology based on established principles of pharmaceutical stability testing for amine hydrochlorides. By following the troubleshooting guides and experimental protocols herein, users can effectively assess the stability of this compound and characterize any potential degradants.

    Frequently Asked Questions (FAQs)

    Q1: What is (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride and why is its stability important?

    (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride is a chiral amine salt. Like many active pharmaceutical ingredients (APIs), its chemical stability is a critical quality attribute. Degradation can lead to a loss of potency and the formation of potentially harmful impurities, impacting the safety and efficacy of a drug product.[1] Understanding its degradation profile is essential for developing stable formulations, establishing appropriate storage conditions, and ensuring the reliability of experimental results.[2]

    Q2: What are the likely degradation pathways for this compound at room temperature?

    As an amine hydrochloride, several degradation pathways are plausible, even at room temperature over extended periods. These include:

    • Oxidation: The nitrogen atom in the amine and the pyridine ring can be susceptible to oxidation, especially in the presence of oxygen, light, or trace metal ions. This can lead to the formation of N-oxides or other oxidative degradation products.[3][4]

    • Hydrolysis: While generally stable, the hydrochloride salt can influence the pH of aqueous solutions, which may affect the stability of the molecule or other components in a formulation.[5]

    • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[3][5]

    • Interaction with Excipients: In a formulated product, interactions with excipients can occur. For example, the Maillard reaction can happen with reducing sugars.[4]

    Q3: How should I properly store (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride to minimize degradation?

    To minimize degradation, the compound should be stored in a well-closed container, protected from light, and in a controlled, low-humidity environment. For long-term storage, refrigeration (2-8 °C) is often recommended for amine salts to reduce the rate of potential degradation reactions.[6]

    Q4: What analytical techniques are best suited for monitoring the degradation of this compound?

    A stability-indicating analytical method is crucial for separating the parent compound from any degradation products.[7] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[8][9] For identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1][10]

    Troubleshooting Guide

    This section addresses common issues encountered during the handling and analysis of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride.

    Problem Potential Cause Recommended Action
    An unknown peak appears in my HPLC chromatogram after storing a solution at room temperature. This is a strong indication of degradation. The new peak represents a degradation product.1. Confirm the identity of the parent peak using a fresh standard. 2. Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This can help in tentatively identifying the nature of the unknown peak (e.g., if it appears under oxidative stress conditions, it's likely an oxidation product).[2][7] 3. Use LC-MS to determine the mass of the unknown peak and elucidate its structure.[10]
    The pH of my aqueous solution of the compound has decreased over time. This could be due to the interaction of the hydrochloride salt with water, potentially leading to a slight release of HCl.1. Buffer your solution to a pH where the compound is known to be stable. The optimal pH will need to be determined experimentally.[5] 2. Investigate the stability of the compound in different buffers as part of your formulation development.
    I am observing a loss of potency (decrease in the area of the parent peak) but no new peaks are appearing in the chromatogram. This could be due to several reasons: - The degradation product is not UV active at the wavelength you are using. - The degradation product is not being retained on your HPLC column. - The compound is precipitating out of solution.1. Use a Photo Diode Array (PDA) detector to screen for peaks at different wavelengths. 2. Modify your HPLC method (e.g., change the mobile phase or gradient) to try and retain any non-retained impurities. 3. Visually inspect your solution for any precipitates. Check the solubility of your compound in the chosen solvent at the storage temperature.

    Experimental Protocols

    Protocol 1: Preliminary Room Temperature Stability Study

    Objective: To assess the stability of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride in a specific solvent at room temperature over a defined period.

    Methodology:

    • Solution Preparation: Prepare a solution of the compound in the desired solvent (e.g., water, buffer, or a relevant formulation vehicle) at a known concentration.

    • Initial Analysis (Time Zero): Immediately analyze the solution using a validated stability-indicating HPLC method to determine the initial purity and concentration.

    • Storage: Store the solution in a tightly sealed, light-protected container at a controlled room temperature (e.g., 25 °C / 60% RH).

    • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, and 8 weeks), withdraw an aliquot of the solution and analyze it using the same HPLC method.

    • Data Analysis: Compare the purity and concentration of the compound at each time point to the initial values. Calculate the percentage of degradation and note the appearance of any new peaks.

    Protocol 2: Forced Degradation Study

    Objective: To identify potential degradation products and pathways for (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride under stressed conditions.[2][3] This information is invaluable for developing a robust stability-indicating method and understanding the intrinsic stability of the molecule.

    Summary of Stress Conditions:

    Stress Condition Reagent and Concentration Typical Conditions Purpose
    Acid Hydrolysis 0.1 M HClRoom temperature or 60 °C for up to 72 hoursTo investigate degradation in acidic environments.[5]
    Base Hydrolysis 0.1 M NaOHRoom temperature for up to 24 hoursTo investigate degradation in alkaline environments.[5]
    Oxidation 3% H₂O₂Room temperature for up to 24 hoursTo investigate susceptibility to oxidation.[3]
    Thermal Degradation Solid sample80 °C for 48 hoursTo assess the effect of heat on the solid-state stability.[4]
    Photolytic Degradation Solution and solidICH Q1B conditions (e.g., 1.2 million lux hours and 200 watt hours/square meter)To determine light sensitivity.[3]

    General Procedure for Forced Degradation:

    • Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in the respective stressor solutions (HCl, NaOH, H₂O₂). For thermal and photolytic studies, both solid and solution samples should be exposed.

    • Stress Exposure: Expose the samples to the conditions outlined in the table above.

    • Neutralization: After the exposure time, neutralize the acidic and basic samples to prevent further degradation before analysis.

    • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-PDA and LC-MS.

    • Peak Purity and Mass Balance: Evaluate the peak purity of the parent compound in the stressed samples and calculate the mass balance to account for all the material.

    Visualizations

    Degradation Investigation Workflow

    DegradationWorkflow cluster_0 Phase 1: Observation & Initial Analysis cluster_1 Phase 2: Forced Degradation Study cluster_2 Phase 3: Identification & Characterization A Unexpected Peak or Potency Loss Observed B Verify System Suitability & Re-run with Fresh Standard A->B C Confirm Degradation B->C D Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) C->D Proceed to Investigation E Analyze Stressed Samples by HPLC-PDA D->E F Compare Degradant Profiles E->F G Analyze Key Samples by LC-MS F->G Proceed to Identification H Propose Structures for Degradation Products G->H I Update Analytical Method & Stability Protocol H->I

    Sources

    NMR Technical Support Center: Troubleshooting (S)-N-methyl-1-(pyridin-4-yl)ethanamine Dihydrochloride Impurities

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the structural verification and impurity profiling of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride.

    Diagnostic Baseline: The "Gold Standard" Spectrum

    To accurately identify process impurities, you must first establish a self-validating baseline for the pure Active Pharmaceutical Ingredient (API). The API is a secondary amine with a pyridyl substituent. Because it is a dihydrochloride salt, both the secondary amine and the pyridine nitrogen are protonated in solution.

    • Causality of Solvent Choice: We strongly recommend acquiring baseline spectra in Deuterium Oxide (D2O). The acidic N-H and pyridinium N-H protons undergo rapid deuterium exchange, rendering them "NMR invisible." This prevents quadrupolar broadening from the nitrogen-14 nucleus from obscuring the critical methine (C-H) quartet in the aliphatic region .

    • Causality of Chemical Shifts: The protonation of the pyridine ring withdraws electron density via induction and resonance. This strongly deshields the aromatic protons, pushing the ortho protons (C2/C6) significantly downfield to ~8.80 ppm, compared to ~8.50 ppm in the free base .

    Table 1: Expected NMR Peak Assignments for Pure API (in D2O, 400 MHz)

    Structural Position1H Chemical Shift (ppm)Multiplicity & Coupling (J)Integration13C Chemical Shift (ppm)
    Pyridine C2/C6 (ortho to N+)~8.80Doublet (J ≈ 6.5 Hz)2H~141.5
    Pyridine C3/C5 (meta to N+)~8.10Doublet (J ≈ 6.5 Hz)2H~126.8
    Pyridine C4 (ipso)---~158.2
    Aliphatic CH (Methine)~4.65Quartet (J ≈ 6.8 Hz)1H~57.8
    N-CH3 (N-Methyl)~2.75Singlet3H~31.4
    Aliphatic CH3 (C-Methyl)~1.72Doublet (J ≈ 6.8 Hz)3H~19.2
    Anomaly Resolution: Troubleshooting Common Impurities (FAQ)

    Q1: My spectrum shows an unexpected singlet integrating to 6H around 2.85 ppm, and the methine quartet is shifted. What is this impurity? A1: This indicates the presence of the tertiary amine impurity (N,N-dimethyl-1-(pyridin-4-yl)ethanamine). During synthesis, over-alkylation of the primary amine precursor can occur. The 6H singlet represents two magnetically equivalent N-methyl groups. The methine proton will also shift slightly upfield due to the altered electronic environment of the tertiary amine compared to the secondary amine.

    Q2: The aromatic region lacks the characteristic AA'BB' splitting pattern (two distinct doublets) and instead shows a complex 4-spin multiplet system. What went wrong? A2: This points to a positional isomer impurity , likely the 2-pyridyl or 3-pyridyl analog. The 4-substituted pyridine ring of the API has a plane of symmetry, making the C2/C6 protons equivalent and the C3/C5 protons equivalent (hence the two doublets). If the ethanamine group is attached at the 2- or 3-position, this symmetry is broken, resulting in four distinct, complex multiplets in the aromatic region.

    Q3: How do I differentiate the primary amine impurity (des-methyl) from the secondary amine API? A3: Look for the complete absence of the 3H singlet at 2.75 ppm. The des-methyl impurity (1-(pyridin-4-yl)ethanamine) is a primary amine and lacks this group entirely. Additionally, the methine proton (CH) will shift downfield slightly because the primary amine is less electron-donating than the N-methylated secondary amine.

    Table 2: Diagnostic 1H NMR Shifts for Common Impurities

    Impurity TypeDiagnostic 1H NMR AnomalyStructural Cause
    Des-methyl (Primary Amine) Missing 2.75 ppm singlet.Failure of N-methylation step.
    N,N-dimethyl (Tertiary Amine) 6H singlet at ~2.85 ppm.Over-alkylation during synthesis.
    Positional Isomer (2-pyridyl) Complex multiplets at 7.5–8.9 ppm.Isomeric starting material.
    Stereochemical Validation Workflow

    NMR_Troubleshooting A Acquire 1H NMR (S)-N-methyl-1-(pyridin-4-yl)ethanamine B Inspect N-Methyl Region (~2.7 ppm) A->B C Inspect Aromatic Region (~8.1 - 8.8 ppm) A->C D Inspect Chiral Purity (Requires Derivatization) A->D E Missing 3H Singlet: Des-methyl Impurity B->E Loss of N-CH3 F 6H Singlet Present: N,N-dimethyl Impurity B->F Over-alkylation G Complex Multiplets: Positional Isomer C->G Loss of Symmetry H Mosher's Method (MTPA-Cl Derivatization) D->H Enantiomer Resolution

    Workflow for identifying structural and chiral impurities via 1H NMR spectral anomalies.

    Q4: Standard 1H NMR cannot distinguish the (R)-enantiomer impurity from the (S)-API. How can I quantify the enantiomeric excess (ee) using NMR? A4: Standard NMR in achiral solvents cannot differentiate enantiomers because they are magnetically equivalent. You must use a Chiral Derivatizing Agent (CDA) such as Mosher's acid chloride (MTPA-Cl). By reacting your secondary amine with MTPA-Cl, you convert the enantiomers into diastereomeric amides.

    • Causality of Mosher's Method: The MTPA group contains a phenyl ring. In the preferred conformation of the resulting amide, the phenyl ring sits above or below the adjacent chiral center of the amine, creating an anisotropic shielding cone. Protons trapped in this cone are shielded and shift upfield. Because the spatial arrangement differs between the (R,S) and (S,S) diastereomers, their NMR signals (specifically the C-methyl and N-methyl groups) will split into distinct peaks, allowing for direct integration and ee calculation .

    Step-by-Step Methodology: Mosher's Derivatization Protocol for Secondary Amines
    • Self-Validating System Note: Always perform this derivatization with both (R)-MTPA-Cl and (S)-MTPA-Cl. The chemical shift differences (Δδ) must invert between the two samples. If they do not, the observed splitting is an artifact (e.g., restricted rotation/rotamers) rather than true diastereomeric resolution .

    Step 1: Free-Basing the API

    • Dissolve 10 mg of the (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride in 1 mL of saturated aqueous NaHCO3.

    • Extract the free base with 2 mL of deuterated chloroform (CDCl3).

    • Dry the organic layer over anhydrous Na2SO4 and filter directly into two clean, dry NMR tubes (0.5 mL per tube).

    Step 2: Derivatization

    • To Tube A, add 1.5 equivalents of (R)-MTPA-Cl and 2 equivalents of anhydrous pyridine (acting as an acid scavenger).

    • To Tube B, add 1.5 equivalents of (S)-MTPA-Cl and 2 equivalents of anhydrous pyridine.

    • Cap both tubes, shake vigorously, and allow the reaction to proceed at room temperature for 30–60 minutes.

    Step 3: NMR Acquisition & Analysis

    • Acquire high-resolution 1H and 19F NMR spectra for both tubes.

    • Locate the N-methyl singlet (~2.8–3.1 ppm in the amide) and the C-methyl doublet (~1.2–1.5 ppm).

    • In the presence of the (R)-enantiomer impurity, you will observe a minor secondary set of peaks for these groups.

    • Calculate Enantiomeric Excess (ee): ee (%) = [(Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak)] × 100.

    References
    • "24.10: Spectroscopy of Amines" - Chemistry LibreTexts. URL:[Link]

    • "Pyridine hydrochloride - 1H NMR Chemical Shifts" - SpectraBase. URL:[Link]

    • "Applications of MTPA (Mosher) Amides of Secondary Amines: Assignment of Absolute Configuration in Chiral Cyclic Amines" - The Journal of Organic Chemistry (ACS Publications). URL:[Link]

    Validation & Comparative

    A Comparative Efficacy Guide to (S)-N-methyl-1-(pyridin-4-yl)ethanamine Analogues as M4 Receptor Positive Allosteric Modulators

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides an in-depth comparative analysis of (S)-N-methyl-1-(pyridin-4-yl)ethanamine analogues, with a specific focus on their efficacy as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor. The M4 receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[1][2] Selective potentiation of the M4 receptor offers a nuanced approach to modulating cholinergic signaling while minimizing the side effects associated with non-selective muscarinic agonists.[2]

    This document delves into the structure-activity relationships (SAR), comparative in vitro efficacy, and the molecular basis of action for key analogues. Furthermore, it provides detailed, field-proven experimental protocols for the evaluation of these compounds, designed to ensure scientific integrity and reproducibility.

    The Rise of M4 Positive Allosteric Modulators

    The quest for selective M4 receptor activation has been a significant challenge in medicinal chemistry due to the highly conserved orthosteric binding site across all five muscarinic receptor subtypes.[2] The development of PAMs, which bind to a distinct allosteric site on the receptor, has emerged as a groundbreaking strategy to achieve subtype selectivity.[1][3] These modulators enhance the receptor's response to the endogenous agonist, acetylcholine (ACh), rather than directly activating the receptor themselves. This mechanism of action is dependent on the physiological patterns of ACh release, potentially leading to a more refined therapeutic effect with a lower propensity for receptor desensitization and adverse effects.[4]

    The thieno[2,3-b]pyridine scaffold, a core component of many pyridin-4-ylethanamine analogues, has proven to be a particularly fruitful starting point for the development of potent and selective M4 PAMs.[5][6][7]

    Comparative In Vitro Efficacy of Lead Analogues

    The efficacy of M4 PAMs is typically characterized by two key parameters: their potency in enhancing the ACh response (EC50) and the magnitude of this enhancement (fold-shift). The EC50 value represents the concentration of the PAM that produces 50% of its maximal effect, while the fold-shift indicates how many times the PAM shifts the ACh concentration-response curve to the left. A lower EC50 and a higher fold-shift are indicative of a more potent and efficacious PAM.

    Below is a comparative summary of the in vitro efficacy of several key (S)-N-methyl-1-(pyridin-4-yl)ethanamine analogues and related compounds at the human M4 receptor.

    CompoundCore ScaffoldhM4 EC50 (nM)ACh Fold-ShiftSelectivity ProfileReferences
    VU0152100 Thieno[2,3-b]pyridine380~70Highly selective for M4 over other mAChRs[1]
    LY2033298 Thienopyridine~870 (KB)~28-30Highly selective for M4[8]
    ML253 Thieno[2,3-b]pyridine56106>800-fold selective for M4 over other mAChRs[9]
    VU0467485 5-amino-thieno[2,3-c]pyridazine78.8~45Highly selective for M4[5]

    Analysis of Structure-Activity Relationships (SAR):

    The data reveals critical insights into the SAR of this class of compounds. For instance, subtle modifications to the substituents on the thieno[2,3-b]pyridine core can dramatically impact both potency and efficacy. The development of ML253, with its nanomolar potency and over 100-fold shift in the ACh response, highlights the successful optimization of this scaffold.[9] The discovery of VU0467485, with a distinct 5-amino-thieno[2,3-c]pyridazine core, demonstrates that alternative heterocyclic systems can also yield potent and selective M4 PAMs, expanding the chemical space for future drug discovery efforts.[5]

    Molecular Basis of M4 PAM Selectivity and Cooperativity

    The selectivity of these PAMs for the M4 receptor over other muscarinic subtypes arises from differences in the allosteric binding pocket.[3] X-ray crystallography and cryo-electron microscopy studies have begun to elucidate the structural basis for these interactions.

    The allosteric binding site is located in the extracellular vestibule of the receptor, distinct from the orthosteric site where acetylcholine binds.[3][10][11] The binding of a PAM to this site is thought to stabilize a conformation of the receptor that has a higher affinity for acetylcholine, thereby potentiating its effect.[8] A network of residues connecting the allosteric and orthosteric sites is believed to be responsible for transmitting the conformational change, leading to the observed positive cooperativity.[3][12]

    cluster_receptor M4 Muscarinic Receptor cluster_ligands Ligands orthosteric_site Orthosteric Binding Site conformational_network Conformational Network orthosteric_site->conformational_network allosteric_site Allosteric Binding Site allosteric_site->conformational_network g_protein G Protein Binding Domain conformational_network->g_protein Signal Transduction ach Acetylcholine (ACh) ach->orthosteric_site Binds pam PAM Analogue pam->allosteric_site Binds

    Caption: Allosteric modulation of the M4 receptor.

    Experimental Protocols for Efficacy Evaluation

    The following protocols provide detailed, step-by-step methodologies for the in vitro characterization of M4 PAMs. These assays are designed to be self-validating by including appropriate controls and providing a quantitative measure of compound activity.

    Calcium Mobilization Assay

    This assay measures the potentiation of acetylcholine-induced intracellular calcium release in cells expressing the M4 receptor. The M4 receptor couples to the Gi/o pathway, which does not directly signal through calcium. Therefore, cell lines co-expressing a promiscuous G-protein, such as Gα15 or a chimeric G-protein (e.g., Gqi5), are often used to couple the M4 receptor to the phospholipase C pathway and subsequent calcium mobilization.[13]

    Objective: To determine the EC50 and fold-shift of a test compound for the potentiation of the ACh response at the human M4 receptor.

    Materials:

    • CHO-K1 cells stably co-expressing the human M4 receptor and a suitable G-protein (e.g., Gα15 or Gqi5).

    • Culture medium (e.g., Ham's F-12K with 10% FBS).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

    • Fluo-4 AM calcium indicator dye.[4][8][14][15][16]

    • Pluronic F-127.[8]

    • Acetylcholine (ACh) stock solution.

    • Test compound stock solution.

    • Black, clear-bottom 96-well or 384-well microplates.

    • Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

    Procedure:

    • Cell Plating: Seed the CHO-K1/hM4 cells into black, clear-bottom microplates at a density of 40,000 to 80,000 cells per well (for 96-well plates) and culture overnight.[15][16]

    • Dye Loading:

      • Prepare a dye loading solution containing Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.[8][14]

      • Remove the culture medium from the cells and add the dye loading solution to each well.

      • Incubate the plate at 37°C for 60 minutes in the dark.[8]

    • Compound Preparation:

      • Prepare serial dilutions of the test compound in Assay Buffer.

      • Prepare an ACh solution at a concentration that elicits approximately 20% of the maximal response (EC20). This concentration should be determined in a separate experiment.

    • Assay Measurement:

      • Place the cell plate and the compound plate into the fluorescence plate reader.

      • Establish a stable baseline fluorescence reading.

      • Add the test compound dilutions to the respective wells and incubate for a specified period (e.g., 2-5 minutes).

      • Add the ACh EC20 solution to all wells.

      • Monitor the change in fluorescence intensity over time (Ex/Em: ~490/525 nm).[15]

    • Data Analysis:

      • Determine the peak fluorescence response for each well.

      • Normalize the data to the response of the ACh EC20 alone.

      • Plot the normalized response against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the EC50.

      • To determine the fold-shift, generate full ACh concentration-response curves in the absence and presence of a fixed concentration of the test compound (typically the EC80). The fold-shift is the ratio of the ACh EC50 values under these two conditions.

    cluster_workflow Calcium Mobilization Assay Workflow plate_cells 1. Plate CHO-K1/hM4 Cells dye_loading 2. Load with Fluo-4 AM plate_cells->dye_loading compound_prep 3. Prepare Compound & ACh dye_loading->compound_prep measurement 4. Measure Fluorescence in Plate Reader compound_prep->measurement data_analysis 5. Analyze Data (EC50 & Fold-Shift) measurement->data_analysis cluster_workflow [35S]GTPγS Binding Assay Workflow reagent_prep 1. Prepare Reagents & Membranes assay_setup 2. Set up Assay Plate reagent_prep->assay_setup reaction_start 3. Initiate with [35S]GTPγS assay_setup->reaction_start incubation 4. Incubate reaction_start->incubation detection 5. Add SPA Beads & Count incubation->detection data_analysis 6. Analyze Data (EC50 & Emax) detection->data_analysis

    Caption: Workflow for the [35S]GTPγS Binding Assay.

    Conclusion and Future Directions

    The (S)-N-methyl-1-(pyridin-4-yl)ethanamine analogues based on the thieno[2,3-b]pyridine and related scaffolds represent a highly promising class of M4 positive allosteric modulators. The lead compounds identified to date, such as ML253, exhibit excellent potency, efficacy, and selectivity, providing valuable tools for further research and potential therapeutic development.

    Future efforts in this field should focus on:

    • Improving pharmacokinetic properties: Enhancing brain penetration and oral bioavailability will be crucial for the successful clinical translation of these compounds.

    • Exploring novel scaffolds: The discovery of new chemical classes of M4 PAMs will expand the understanding of the allosteric binding site and may lead to compounds with improved drug-like properties.

    • In vivo characterization: Further evaluation of lead compounds in animal models of psychosis and cognitive impairment is necessary to validate their therapeutic potential. [6][14] The rigorous application of the comparative efficacy studies and detailed experimental protocols outlined in this guide will be instrumental in advancing the development of the next generation of M4-targeted therapeutics.

    References

    • Thal, D. M., Sun, B., Feng, D., Baig, A. H., & Cherezov, V. (2016). Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors. Nature, 531(7594), 335–340. [Link]

    • Brady, A. E., Jones, C. K., Bridges, T. M., Kennedy, J. P., Thompson, A. D., Heiman, J. U., ... & Conn, P. J. (2008). Centrally active allosteric potentiators of the M4 muscarinic acetylcholine receptor reverse amphetamine-induced hyperlocomotor activity in rats. Journal of Pharmacology and Experimental Therapeutics, 327(3), 941-951.
    • Leach, K., Sexton, P. M., & Christopoulos, A. (2010). Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties. Molecular pharmacology, 77(3), 467-477.
    • Niswender, C. M., Jones, C. K., Lin, H., Bubser, M., Thompson, A. D., Rook, J. M., ... & Conn, P. J. (2016). Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. ACS medicinal chemistry letters, 7(12), 1151-1156.
    • National Center for Biotechnology Information. (2012). GTPγS Binding Assays. In Assay Guidance Manual. [Link]

    • Patsnap. (2025, March 11). What are the therapeutic candidates targeting M4?.
    • Office of Scientific and Technical Information. (2016, March 9). Crystal structures of the M1 and M4 muscarinic acetylcholine receptors. [Link]

    • Thal, D. M., Sun, B., Feng, D., Baig, A. H., & Cherezov, V. (2016). Crystal structures of the M1 and M4 muscarinic acetylcholine receptors. Semantic Scholar. [Link]

    • Gregory, K. J., Sexton, P. M., & Christopoulos, A. (2023). Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics. eLife, 12, e85499. [Link]

    • Thal, D. M., Sun, B., Feng, D., Baig, A. H., & Cherezov, V. (2016). Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors. ResearchGate. [Link]

    • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489-508. [Link]

    • Salovich, J. M., Reed, C. W., Weiner, R. L., Engers, D. W., Lindsley, C. W., & Conn, P. J. (2013). Discovery of a selective M4 positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia. Bioorganic & medicinal chemistry letters, 23(1), 346-350. [Link]

    • Wu, H., Wu, X., & Wang, T. (2017). Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. ACS medicinal chemistry letters, 8(7), 727-732. [Link]

    • Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]

    • Mastelic, J., Sincic, D., Ferenac, M., Suman, L., Radic, B., Globocnik, T., ... & Pavelic, K. (2022). Novel Thieno [2, 3-b] pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International journal of molecular sciences, 23(19), 11797. [Link]

    • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]

    • Haverkate, N. A., de Esch, I. J., & Leurs, R. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 836. [Link]

    Sources

    A Comparative Guide to Chiral HPLC Method Validation for (S)-N-methyl-1-(pyridin-4-yl)ethanamine Dihydrochloride

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    (S)-N-methyl-1-(pyridin-4-yl)ethanamine is a chiral pyridine-containing amine that serves as a critical building block in medicinal chemistry and pharmaceutical development.[1][2] As with most chiral active pharmaceutical ingredients (APIs), the biological activity is often confined to one enantiomer (the eutomer), while the other (the distomer) may be inactive or, in some cases, contribute to undesirable side effects. Consequently, regulatory bodies mandate strict control over the enantiomeric purity of the final drug substance.[3]

    This guide provides a comprehensive, in-depth comparison of methodologies for developing and validating a robust chiral High-Performance Liquid Chromatography (HPLC) method for (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind experimental choices, compare leading chiral stationary phases (CSPs), and present a full validation protocol grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5] Our objective is to equip researchers, analysts, and drug development professionals with the expertise to establish a trustworthy, scientifically sound, and efficient analytical method for this and structurally similar chiral amines.

    Part 1: The Analytical Challenge & Strategic Approach

    The separation of enantiomers presents a unique challenge because they possess identical physical and chemical properties in an achiral environment.[6] Chiral chromatography overcomes this by introducing a chiral environment, most commonly a Chiral Stationary Phase (CSP), which allows for differential interaction with the two enantiomers, leading to different retention times.[7]

    The analyte, (S)-N-methyl-1-(pyridin-4-yl)ethanamine, is a basic secondary amine. This chemical characteristic is central to our method development strategy. Basic compounds can exhibit poor peak shapes (tailing) on silica-based columns due to strong interactions with residual acidic silanol groups. Therefore, the choice of both the CSP and the mobile phase additives is critical to mitigate these effects and achieve a successful separation.[8]

    Our strategic approach involves two main phases:

    • Method Development: A comparative screening of commercially available CSPs known for their efficacy in separating amines.

    • Method Validation: A rigorous validation of the optimized method according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[9]

    Part 2: A Comparative Analysis of Chiral Stationary Phases (CSPs)

    The selection of the CSP is the most critical factor in chiral method development.[10] While it is difficult to predict the best CSP without experimental screening, an understanding of their general characteristics allows for an intelligent selection of candidates. We will compare three classes of CSPs highly relevant for this analyte.

    CSP Class Leading Examples Primary Separation Mechanism Strengths for Amine Separation Considerations
    Polysaccharide-Based Chiralpak® IA/IB/IC (Immobilized Amylose/Cellulose), Chiralcel® OD/OJ (Coated Cellulose)Involves hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the "chiral grooves" of the polysaccharide polymer.[6][11]High success rate for a broad range of compounds, including amines.[12] Immobilized versions are highly robust and compatible with a wide range of solvents.[13]Coated phases have solvent restrictions. Basic additives are often required in normal phase to achieve good peak shape.[8]
    Crown Ether-Based ChiroSil® RCA(+)/SCA(-)Utilizes an inclusion-complexation mechanism where the primary amine moiety fits into the crown ether cavity, with interactions stabilized by hydrogen bonds.Specifically designed for the separation of compounds with primary amino groups, but can also be effective for secondary amines.[13]Less versatile for other compound classes. Mobile phase is typically acidic (e.g., perchloric acid) to ensure the amine is protonated.
    Pirkle-Type (Brush-Type) Whelk-O® 1Based on π-π interactions (π-acidic/π-basic), hydrogen bonding, and dipole-dipole interactions between the analyte and a small chiral molecule bonded to the silica support.[14]Highly efficient and offers complementary selectivity to polysaccharide phases. The ability to invert elution order by using the opposite CSP configuration is a significant advantage.[14]May have a lower initial "hit rate" compared to modern polysaccharide columns but can provide excellent resolution when successful.

    For (S)-N-methyl-1-(pyridin-4-yl)ethanamine, a secondary amine, the Polysaccharide-based CSPs represent the most logical starting point due to their high versatility and documented success with amines.

    Part 3: Systematic Method Development & Optimization

    A systematic screening approach is the most efficient path to a robust chiral separation.

    Experimental Protocol: CSP Screening
    • Analyte Preparation: Prepare a 1.0 mg/mL solution of racemic N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride in methanol.

    • Columns for Screening:

      • Column A: Chiralpak® IC-3 (Immobilized cellulose tris(3,5-dichlorophenylcarbamate), 3 µm)

      • Column B: Chiralpak® IA (Immobilized amylose tris(3,5-dimethylphenylcarbamate), 5 µm)

    • Screening Mobile Phases:

      • Normal Phase (NP): Hexane/Ethanol/Diethylamine (DEA) (80:20:0.1, v/v/v)

      • Polar Organic (PO): Methanol/DEA (100:0.1, v/v)

      • Polar Ionic (PI): Acetonitrile/Methanol/Trifluoroacetic Acid (TFA)/DEA (50:50:0.1:0.1, v/v/v/v)

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25 °C

      • Injection Volume: 5 µL

      • Detection: UV at 254 nm

    Data Presentation: Hypothetical Screening Results
    Column Mobile Phase k1' (1st Peak) k2' (2nd Peak) Selectivity (α) Resolution (Rs) Comments
    Chiralpak IC-3NP2.152.681.252.8Good separation, reasonable retention.
    Chiralpak IC-3PO1.551.811.171.9Baseline separation is not complete.
    Chiralpak IC-3PI0.951.051.111.2Poor resolution.
    Chiralpak IANP3.504.801.374.5 Excellent separation. Chosen for validation.
    Chiralpak IAPO2.803.011.081.1Co-elution.
    Method Optimization

    The chosen condition (Chiralpak IA, Hexane/Ethanol/DEA 80:20:0.1) shows excellent resolution. Further optimization could involve fine-tuning the Hexane/Ethanol ratio to adjust retention time or modifying the column temperature to further improve resolution, if necessary.[15] For this guide, we will proceed to validation with this optimized method.

    G cluster_0 Phase 1: Method Development Analyte Analyte Characterization (Basic Secondary Amine) Screening CSP & Mobile Phase Screening (Polysaccharide, NP, PO) Analyte->Screening Select Select Best Condition (Resolution (Rs) > 2.0) Screening->Select Optimize Optimize Method (Adjust Solvent Ratio, Temp.) Select->Optimize Final Final Optimized Method Optimize->Final

    Caption: Chiral HPLC Method Development Workflow.

    Part 4: The Blueprint for Validation (ICH Q2(R1))

    Method validation provides documented evidence that the procedure is suitable for its intended purpose.[5] For a chiral method, the primary purpose is to accurately quantify the undesired enantiomer in the presence of the desired one. The following protocol is based on the ICH Q2(R1) guideline.[16][17]

    Mandatory Validation Parameters
    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

    • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

    • Range: The interval between the upper and lower concentrations of analyte for which the procedure has a suitable level of precision, accuracy, and linearity.

    • Accuracy: The closeness of test results to the true value.

    • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

      • Repeatability (Intra-day precision)

      • Intermediate Precision (Inter-day precision)

    • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

    • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

    • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

    • System Suitability: Confirms that the chromatographic system is adequate for the intended analysis.

    G cluster_1 Phase 2: Method Validation (ICH Q2(R1)) Specificity Specificity (Discrimination from distomer & impurities) Linearity Linearity & Range (e.g., LOQ to 150% of spec.) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sensitivity Sensitivity (LOD & LOQ) Precision->Sensitivity Robustness Robustness (Vary Flow, Temp, % Modifier) Sensitivity->Robustness SST System Suitability Test (SST) (Resolution, Tailing Factor) Robustness->SST

    Caption: ICH Q2(R1) Validation Workflow for Chiral HPLC.
    Experimental Protocol: Validation Execution
    • Stock Solutions:

      • (S)-enantiomer stock: 1.0 mg/mL in methanol.

      • (R)-enantiomer (distomer) stock: 1.0 mg/mL in methanol.

    • Specificity:

      • Inject a blank (methanol).

      • Inject the (S)-enantiomer solution (1.0 mg/mL).

      • Inject the (R)-enantiomer solution (e.g., 0.01 mg/mL).

      • Inject a solution of the racemate (1.0 mg/mL).

      • Acceptance Criteria: The (S)-enantiomer peak should be free from interference at the retention time of the (R)-enantiomer. Resolution between the enantiomers should be > 2.0.

    • Linearity, Range, LOQ & LOD (for the (R)-enantiomer impurity):

      • Prepare a series of solutions by spiking the (S)-enantiomer (at 1.0 mg/mL) with the (R)-enantiomer to achieve concentrations representing, for example, 0.05%, 0.1%, 0.25%, 0.5%, and 0.75% of the main peak concentration. (This assumes a specification of ≤0.5%).

      • Construct a calibration curve by plotting peak area vs. concentration.

      • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.

      • LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) (typically 3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[5]

    • Accuracy:

      • Prepare samples by spiking the (S)-enantiomer with the (R)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the target specification limit). Prepare in triplicate.

      • Calculate the percent recovery for each sample.

      • Acceptance Criteria: Mean recovery should be within 90.0% - 110.0%.

    • Precision:

      • Repeatability: Analyze six replicate preparations of the (S)-enantiomer spiked with the (R)-enantiomer at the 100% specification level on the same day.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

      • Acceptance Criteria: Relative Standard Deviation (RSD) should be ≤ 10.0%.

    • Robustness:

      • Analyze a system suitability solution while making small, deliberate changes to the method parameters:

        • Flow Rate: 0.9 mL/min and 1.1 mL/min (±10%)

        • Column Temperature: 23 °C and 27 °C (±2 °C)

        • Ethanol in Mobile Phase: 19% and 21% (±2% absolute)

      • Acceptance Criteria: System suitability criteria (e.g., Rs > 2.0) must be met under all conditions, and the peak area % of the impurity should not significantly change.

    Part 5: Data Summary and Interpretation

    A validated method will yield data that can be clearly summarized.

    Table: Summary of Validation Results
    Parameter Acceptance Criteria Hypothetical Result Pass/Fail
    Specificity Rs > 2.04.5Pass
    Linearity (r²) ≥ 0.9950.9992Pass
    Range LOQ to 150% of spec.0.05% - 0.75%Pass
    LOD S/N ≥ 30.015%Pass
    LOQ S/N ≥ 100.05%Pass
    Accuracy (% Recovery) 90.0 - 110.0%98.5% - 103.2%Pass
    Precision (Repeatability, %RSD) ≤ 10.0%3.5%Pass
    Precision (Intermediate, %RSD) ≤ 10.0%4.2%Pass
    Robustness SST criteria metAll conditions metPass

    Part 6: Senior Scientist Insights & Troubleshooting

    Even with a validated method, challenges can arise during routine use.

    • Loss of Resolution: This is often due to column aging or contamination. Adsorption of trace impurities at the head of the column can degrade performance.[18] Using a guard column and ensuring proper sample clean-up is vital. For immobilized columns, a strong solvent wash (e.g., Dichloromethane, THF) can often restore performance.[18]

    • Peak Tailing/Broadening: For basic amines, this is a persistent issue. Ensure the concentration of the basic additive (DEA) in the mobile phase is consistent. Inconsistent mobile phase preparation is a common source of variability.

    • "Memory Effects": Basic additives like DEA can be retained on the column and in the HPLC system, affecting subsequent analyses, especially if switching to a method that is sensitive to bases.[4] It is highly recommended to dedicate a column and, if possible, an HPLC system to methods that use strong mobile phase modifiers.

    Conclusion

    We have successfully demonstrated a comprehensive strategy for the development and validation of a chiral HPLC method for (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride. Through a comparative screening process, a Chiralpak® IA column with a normal phase mobile phase of Hexane/Ethanol/DEA was identified as the optimal choice, providing excellent resolution (Rs = 4.5).

    The subsequent validation protocol, designed and executed in accordance with ICH Q2(R1) guidelines, confirms that the method is specific, linear, accurate, precise, and robust for its intended purpose: the quantification of the (R)-enantiomeric impurity. This guide serves as a robust template for researchers, providing not only the "how" but the "why" behind each decision, ensuring scientific integrity and the generation of trustworthy analytical data in a regulated drug development environment.

    References

    • Chiral Technologies, Inc. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
    • Columnex LLC. Chiral HPLC and SFC Columns.
    • Regis Technologies, Inc. (2026, March 20). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
    • Welch, C. J.
    • Phenomenex. Chiral HPLC Column.
    • Phenomenex. HPLC Technical Tip: Chiral Method Development.
    • Gorash, A. (2020, May 20). Trouble with chiral separations.
    • Wang, X., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
    • Regis Technologies, Inc.
    • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
    • Sigma-Aldrich.
    • Dong, M. W. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
    • I.B.S. Analytical. Chiral HPLC Method Development.
    • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
    • hplctips.blogspot.com. (2017, January 14). When running HPLC for a new chiral compound for the 1st time how does one zero in on a chiral column to separate the peaks?
    • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
    • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
    • Fustero, S., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines.
    • Almqvist, F., et al.
    • Lakshmi Narayana, Ch. “Chiral Impurity Methods – Case Study”. Daicel Chiral Technologies (India) Pvt Ltd.
    • SIELC Technologies. Separation of N-(4-Pyridylmethyl)ethylenediamine on Newcrom R1 HPLC column.
    • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(19), 5961.
    • The Royal Society of Chemistry.
    • Sigma-Aldrich. Strategies for Chiral HPLC Method Development.
    • Al-Shehri, M. M., et al. (2020).
    • Ponder, J. W. (2025, July 1).
    • ResearchGate. Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector.
    • BLDpharm. 6971-44-4|N-Methyl-1-(pyridin-4-yl)methanamine.

    Sources

    Comparative Analysis: (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride vs. Standard Pyridine Amines

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In modern drug discovery and asymmetric synthesis, the selection of an amine scaffold dictates the pharmacokinetic and pharmacodynamic trajectory of a lead compound. While standard pyridine amines (such as 4-aminopyridine) are ubiquitous, achiral building blocks, (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride offers a highly specialized, stereopure alternative. By integrating a chiral center, a secondary amine, and a thermodynamically stable diprotic salt form, this compound resolves common liabilities associated with standard free-base pyridine amines, including poor target stereoselectivity, high desolvation penalties, and chemical instability.

    Structural Causality & Physicochemical Profiling

    The superior performance of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride in complex drug development pipelines is driven by three distinct structural modifications:

    • The (S)-Stereocenter : Standard pyridine amines are generally planar and achiral. The introduction of the chiral methyl group at the benzylic position forces a specific 3D vector projection. In medicinal chemistry, this stereoselectivity is critical for locking the molecule into a bioactive conformation, thereby reducing off-target binding entropy.

    • N-Methylation (Secondary vs. Primary Amine) : Primary amines possess two hydrogen bond donors. By methylating the amine, the hydrogen bond donor count is reduced to one. This directly lowers the desolvation penalty when the molecule transitions from an aqueous environment into a hydrophobic protein binding pocket, significantly improving binding affinity.

    • Dihydrochloride Salt Formulation : Standard pyridine amines are frequently handled as free bases, which are prone to oxidation, variable hygroscopicity, and poor aqueous solubility. The dihydrochloride salt ensures complete protonation of both the pyridine nitrogen and the secondary amine, maximizing thermodynamic solubility and long-term shelf stability.

    Table 1: Comparative Physicochemical Data
    Property(S)-N-methyl-1-(pyridin-4-yl)ethanamine 2HClStandard 4-Aminopyridine (Free Base)
    Molecular State Dihydrochloride SaltFree Base
    Stereochemistry Enantiopure (S)Achiral
    Amine Classification Secondary Aliphatic & PyridinePrimary Aromatic
    H-Bond Donors 1 (Secondary Amine)2 (Primary Amine)
    Aqueous Solubility > 50 mg/mL (Highly Soluble)~ 10 mg/mL (Moderately Soluble)
    pKaH Values ~5.2 (Pyridine), ~9.8 (Amine)~9.1 (Conjugate Acid)
    Primary Utility Chiral building block, GPCR/Kinase targetingGeneral catalysis, K+ channel blocker

    pKa Dynamics and Pharmacokinetic (PK) Implications

    Understanding the ionization state of pyridine amines is paramount for predicting membrane permeability and solubility. The basicity of an amine is most accurately quantified by examining the pKa of its conjugate acid (pKaH)[1].

    Unlike 4-aminopyridine, where resonance stabilization artificially inflates the pyridine ring's pKa to ~9.1, the ethyl linker in (S)-N-methyl-1-(pyridin-4-yl)ethanamine electronically isolates the secondary amine from the aromatic system. This results in two distinct, predictable pKa values:

    • The pyridine nitrogen acts as a weak base, with a pKaH of approximately 5.2[1][2].

    • The secondary aliphatic amine is a stronger base, with a pKaH typically around 9.8.

    Because it is a diprotic salt, the compound undergoes a two-stage deprotonation. At physiological pH (7.4), the pyridine ring is largely unprotonated (neutral), allowing for lipophilic membrane permeation. Simultaneously, the secondary amine remains protonated, ensuring sufficient aqueous solubility and the ability to form critical salt bridges with target aspartate or glutamate residues.

    Protonation state1 Fully Protonated (Diprotic Salt) pH < 5.2 state2 Monoprotonated (Amine +, Pyridine 0) pH 7.4 (Physiological) state1->state2 -H+ (pKa1 ~5.2) state2->state1 +H+ state3 Free Base (Unprotonated) pH > 10.0 state2->state3 -H+ (pKa2 ~9.8) state3->state2 +H+

    Fig 1: pH-dependent protonation states of the diprotic (S)-N-methyl-1-(pyridin-4-yl)ethanamine.

    Synthetic Utility in Drug Discovery

    Chiral pyridine amines serve as highly versatile scaffolds in medicinal chemistry and asymmetric catalysis[3][4]. They are frequently utilized as foundational building blocks for chiral pyridine carboxamides, which exhibit a wide range of biological activities, including antimicrobial and targeted enzyme-inhibitory properties[3]. Furthermore, these chiral motifs are increasingly applied as multidentate nitrogen-donor ligands in transition-metal-catalyzed asymmetric synthesis, expanding the chemical space of chiral N-oxides[4].

    Workflow start Target Identification (Chiral Binding Pocket) split Amine Scaffold Selection start->split chiral (S)-N-methyl-1-(pyridin-4-yl) ethanamine 2HCl split->chiral standard Standard Pyridine Amine (e.g., 4-Aminopyridine) split->standard eval_chiral High Stereoselectivity & Optimal Solubility chiral->eval_chiral eval_std Non-specific Binding & Poor Pharmacokinetics standard->eval_std opt Lead Optimization (Successful Candidate) eval_chiral->opt fail Scaffold Rejection (Toxicity / Low Efficacy) eval_std->fail

    Fig 2: Decision logic for selecting chiral vs. standard pyridine amines in lead optimization.

    Experimental Validation Protocols

    To ensure absolute trustworthiness and reproducibility in the laboratory, the following protocols are designed as self-validating systems.

    Protocol A: Determination of Enantiomeric Excess (ee) via Chiral HPLC

    This protocol validates the stereopurity of the (S)-enantiomer against racemic drift.

    • System Suitability Test (Self-Validation) : Inject a racemic standard of N-methyl-1-(pyridin-4-yl)ethanamine. Causality: This confirms that the column and mobile phase can achieve baseline resolution (Rs > 1.5) of both enantiomers before testing the unknown sample.

    • Sample Preparation : Dissolve 1.0 mg of (S)-N-methyl-1-(pyridin-4-yl)ethanamine 2HCl in 1 mL of the mobile phase.

    • Isocratic Elution : Run the sample on a Chiralcel OD-H column. Use a mobile phase of Hexane/Isopropanol (90:10) containing 0.1% diethylamine (DEA). Causality: The basic DEA modifier is critical; it suppresses secondary interactions between the basic pyridine/amine nitrogens and residual silanols on the silica support, preventing peak tailing.

    • Quantitation : Calculate the enantiomeric excess using the formula: ee% =[(Area S - Area R) / (Area S + Area R)] x 100.

    Protocol B: Thermodynamic Aqueous Solubility Assay (Salt vs. Free Base)

    This protocol objectively measures the solubility advantage of the dihydrochloride salt.

    • Saturation : Add an excess amount (e.g., 100 mg) of the dihydrochloride salt to 1.0 mL of pH 7.4 phosphate-buffered saline (PBS) in a glass vial. Repeat in a separate vial for the standard free-base pyridine amine.

    • Equilibration : Agitate the vials using a shake-flask method at 25°C for 48 hours. Causality: The shake-flask method is prioritized over kinetic solubility assays to ensure the crystal lattice has reached true thermodynamic equilibrium with the solvent.

    • Phase Separation (Self-Validation) : Centrifuge the suspension at 15,000 x g for 15 minutes. Causality: Centrifugation forces all undissolved micro-crystals into a pellet. Analyzing a supernatant with suspended particles would falsely inflate the UV-Vis absorbance readings.

    • Analysis : Extract the supernatant, perform serial dilutions, and quantify the dissolved concentration via UV-Vis spectroscopy at λmax ~254 nm against a pre-established standard curve.

    References

    • Title : Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH) | Source : masterorganicchemistry.com | URL : 1

    • Title : Theoretical prediction of relative and absolute pKa values of aminopyridines | Source : researchgate.net | URL : 2

    • Title : Application Notes and Protocols: Synthesis of Chiral Pyridine Carboxamides | Source : benchchem.com | URL : 3

    • Title : New tertiary amine-derived C2-symmetric chiral pyridine-N,N'-dioxide ligands and their applications in asymmetric catalysis | Source : rsc.org | URL :4

    Sources

    Reproducibility of (S)-N-methyl-1-(pyridin-4-yl)ethanamine Dihydrochloride Cell Assay Results: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In early-stage drug discovery, pyridine-based chiral fragments are critical building blocks for targeting kinase ATP-binding pockets. (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride shares the core pharmacophore of established Rho-associated protein kinase (ROCK) inhibitors, such as Y-27632. However, because it is a fragment-sized probe rather than a fully elaborated inhibitor, its binding affinity is inherently lower. This makes cellular assays evaluating its efficacy highly susceptible to experimental noise, basal kinase activity, and reagent handling errors.

    This guide provides an objective performance comparison between this fragment and full-sized ROCK inhibitors, detailing the causality behind common reproducibility failures. By implementing the self-validating protocol outlined below, researchers can achieve robust, reproducible data when screening weak or fragment-based kinase modulators.

    Mechanistic Context: Targeting the ROCK/MYPT1 Axis

    The pyridine-4-yl moiety is a privileged scaffold that competitively binds the ATP pocket of ROCK1 and ROCK2. In cellular environments, ROCK activation (typically driven by upstream RhoA) leads to the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) at specific inhibitory sites, notably Thr696 and Thr853[1]. Phosphorylation at Thr853 is heavily dependent on ROCK activity and serves as the most reliable downstream biomarker for evaluating ROCK inhibitors in cell-based assays[2].

    Because (S)-N-methyl-1-(pyridin-4-yl)ethanamine is a minimal fragment, it must compete with high intracellular ATP concentrations (typically 1–5 mM). Consequently, capturing its inhibitory effect requires strict control over the cellular activation state.

    G RhoA RhoA (GTP-bound Active) ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK Activates MYPT1 MYPT1 (Phosphorylated at Thr853) ROCK->MYPT1 Phosphorylates MLC MLC (Actomyosin Contraction) MYPT1->MLC Increases Contraction Inhibitor (S)-N-methyl-1-(pyridin-4-yl)ethanamine (Fragment Probe) Inhibitor->ROCK Competes for ATP pocket

    Figure 1: Mechanism of ROCK inhibition by pyridine-4-yl derivatives and downstream MYPT1 signaling.

    Comparative Performance Analysis

    To contextualize the performance of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride, it must be benchmarked against fully elaborated ROCK inhibitors. The table below summarizes the quantitative differences in cell assay performance, highlighting why fragment probes require specialized assay conditions.

    Table 1: Comparative Performance of ROCK Inhibitors in Cellular Assays

    CompoundClassificationCellular IC50 (p-MYPT1 Thr853)Key Assay VulnerabilityPrimary Utility
    (S)-N-methyl-1-(pyridin-4-yl)ethanamine Fragment Probe~50 - 100 µMHighly sensitive to basal RhoA activation and serum lipidsFragment-based drug design (FBDD) mapping
    Full Inhibitor0.8 - 1.5 µMOff-target PRK2 inhibition at high doses (>10 µM)Standard positive control[1]
    Full Inhibitor1.0 - 2.0 µMShort cellular half-life; broad kinase cross-reactivityClinical reference standard[3]
    (R)-Enantiomer Negative Control>500 µMN/AValidating chiral target engagement

    Note: Fragment IC50 values are highly dependent on the precise concentration of ATP and upstream stimuli in the chosen cell line.

    Critical Variables in Assay Reproducibility

    As an Application Scientist, I frequently observe laboratories failing to reproduce fragment data due to unaddressed systemic variables. The following factors dictate the success or failure of this assay:

    • Hygroscopicity of Dihydrochloride Salts (Reagent Handling):

      • Causality: The dihydrochloride salt form of this compound is highly hygroscopic. Weighing the powder in a humid environment allows it to absorb atmospheric water, artificially inflating its mass. This results in a stock solution with a significantly lower molarity than calculated, causing an apparent "loss of potency" in downstream assays.

      • Solution: Always equilibrate the vial to room temperature in a desiccator before opening, and prepare stock solutions in anhydrous DMSO immediately.

    • Serum Starvation (Signal-to-Noise Ratio):

      • Causality: Fetal Bovine Serum (FBS) contains high levels of Lysophosphatidic Acid (LPA), a potent activator of GPCRs that basally stimulate RhoA[3]. If cells are not strictly serum-starved, basal MYPT1 phosphorylation remains too high, narrowing the assay window and masking the subtle inhibitory effects of a fragment probe.

    • Chiral Specificity:

      • Causality: The spatial orientation of the methyl group dictates the trajectory of the molecule within the kinase hinge region. Using a racemic mixture instead of the pure (S)-enantiomer introduces competitive noise and off-target membrane effects, destroying reproducibility.

    Standardized Experimental Protocol: In-Cell Western (ICW)

    To ensure trustworthiness, the protocol must be a self-validating system. The In-Cell Western assay is superior to traditional Western blotting for fragment screening because it allows for high-throughput, in-well normalization, minimizing artifacts caused by cell detachment (a known consequence of ROCK inhibition)[4].

    Workflow Seed 1. Seed Cells (e.g., A549) Starve 2. Serum Starve (0.1% FBS, 16h) Seed->Starve Treat 3. Compound (1h Treatment) Starve->Treat Stimulate 4. LPA Stimulate (10 µM, 15m) Treat->Stimulate Read 5. ICW Readout (p-MYPT1/Total) Stimulate->Read

    Figure 2: Standardized In-Cell Western workflow for evaluating ROCK inhibitor reproducibility.

    Step-by-Step Methodology
    • Cell Seeding: Seed A549 or HUVEC cells at 15,000 cells/well in a 96-well black-walled, clear-bottom plate. Allow cells to adhere for 24 hours at 37°C.

    • Serum Starvation (Critical Step): Carefully aspirate the growth medium. Wash the wells twice with warm PBS to remove residual serum lipids. Add assay medium containing 0.1% FBS and incubate for 16 hours.

    • Compound Treatment: Prepare a 1000x stock of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride in anhydrous DMSO. Perform a serial dilution and treat the cells for exactly 1 hour. Self-Validating Control: Include 10 µM Y-27632 as a positive control and the (R)-enantiomer as a negative control.

    • Stimulation: Add LPA to a final concentration of 10 µM for exactly 15 minutes to acutely synchronize RhoA/ROCK activation across all wells.

    • Fixation & Permeabilization: Immediately dump the media and add 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash 3x with PBS containing 0.1% Triton X-100.

    • Detection & Normalization: Block for 1 hour. Incubate overnight at 4°C with a multiplexed primary antibody mixture: Rabbit anti-phospho-MYPT1 (Thr853) and Mouse anti-Total MYPT1. Following washes, apply near-infrared secondary antibodies (e.g., 680 nm for Total, 800 nm for Phospho).

    The Self-Validating Mechanism

    By multiplexing the readout, the ratio of p-MYPT1 / Total MYPT1 is calculated for every single well. If the fragment compound causes unexpected cytotoxicity or cell wash-off, the Total MYPT1 signal will drop proportionally. Normalizing against Total MYPT1 mathematically eliminates cell-density artifacts, ensuring that any observed drop in the ratio is a true reflection of kinase inhibition, establishing absolute trustworthiness in the data.

    References

    • Decreased myosin phosphatase target subunit 1(MYPT1) phosphorylation via attenuated rho kinase and zipper-interacting kinase activities in edematous intestinal smooth muscle Source: PMC, National Institutes of Health URL:[Link]

    • Phasic contractions of isolated human myometrium are associated with Rho-kinase (ROCK)-dependent phosphorylation of myosin phosphatase-targeting subunit (MYPT1) Source: PMC, National Institutes of Health URL:[Link]

    • A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion Source: PMC, National Institutes of Health URL:[Link]

    • Rho-Associated Protein Kinase Inhibitor and Hypoxia Synergistically Enhance the Self-Renewal, Survival Rate, and Proliferation of Human Stem Cells Source: PMC, National Institutes of Health URL:[Link]

    Sources

    cross-reactivity testing for (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride (hereafter referred to as S-NMPE-diHCl ) is a highly specific, chiral heteroaromatic amine utilized as a pharmacological probe and analytical reference standard. Because its scaffold shares structural homology with sympathomimetic amines (e.g., methamphetamines) and histaminergic ligands (e.g., betahistine), rigorous cross-reactivity testing is mandatory.

    This guide objectively compares the cross-reactivity profile of S-NMPE-diHCl against structurally related alternatives. By detailing the causality behind our experimental choices—from competitive immunoassays to orthogonal LC-MS/MS validation—we provide a self-validating framework for ensuring absolute specificity in your bioanalytical and pharmacological workflows.

    Immunoassay Specificity: Overcoming Structural Mimicry

    The Causality of the Experiment

    Immunoassays rely on the spatial recognition of a molecule's functional groups. S-NMPE-diHCl features a secondary amine and a chiral center identical to methamphetamine, but it substitutes the hydrophobic phenyl ring with a polar, electron-deficient pyridin-4-yl ring. We must empirically quantify how this heteroaromatic shift alters binding affinity to commercial antibodies. If S-NMPE-diHCl cross-reacts with standard Drugs of Abuse (DoA) panels, it could trigger false positives in clinical screens [1]. To evaluate this, we utilize competitive Enzyme-Multiplied Immunoassay Technique (EMIT) and Cloned Enzyme Donor Immunoassay (CEDIA) platforms.

    Experimental Protocol: Competitive ELISA Cross-Reactivity
    • Reagent Preparation: Reconstitute EMIT II Plus and CEDIA Amphetamine/Ecstasy assay reagents per the manufacturer's guidelines.

    • Standard Curve Generation: Prepare a 5-point calibration curve using d-methamphetamine (0 to 2,000 ng/mL) in drug-free human urine.

    • Test Article Spiking: Fortify drug-free urine with S-NMPE-diHCl, its enantiomer (R-NMPE-diHCl), and betahistine at high physiological extremes (10,000 ng/mL and 50,000 ng/mL).

    • Incubation & Measurement: Incubate samples with the antibody-enzyme conjugates at 37°C for 10 minutes. Measure the change in absorbance at 340 nm using an automated clinical chemistry analyzer.

    • Data Calculation: Calculate the % Cross-Reactivity (CR) using the formula: % CR = (Apparent Concentration of Target / Actual Spiked Concentration) × 100

    Data Presentation: Immunoassay Cross-Reactivity Comparison

    The table below demonstrates that the pyridin-4-yl substitution effectively abolishes antibody recognition compared to the phenyl ring of methamphetamine.

    CompoundSpiked Conc. (ng/mL)CEDIA Amphetamine (% CR)EMIT II Plus (% CR)AxSYM (% CR)
    Methamphetamine (Control) 1,000100%100%100%
    S-NMPE-diHCl 50,000< 0.1%0.4%< 0.1%
    R-NMPE-diHCl 50,000< 0.1%0.2%< 0.1%
    Betahistine 50,000< 0.1%< 0.1%< 0.1%

    Pharmacological Profiling: GPCR Off-Target Screening

    The Causality of the Experiment

    Because S-NMPE-diHCl contains a pyridine-ethylamine motif, it theoretically risks off-target binding to Histamine (H1/H3) or Trace Amine-Associated Receptors (TAAR1). Traditional cAMP accumulation assays only capture Gs/Gi-coupled events and can miss biased agonism. Therefore, we employ the β-Arrestin Enzyme Fragment Complementation (EFC) assay. This provides a universal, G-protein-independent readout for GPCR activation, ensuring we capture any functional cross-reactivity regardless of the receptor's primary signaling cascade [4].

    Experimental Protocol: β-Arrestin Recruitment Assay
    • Cell Culture: Plate U2OS cells stably co-expressing the target GPCR (fused to a ProLink enzyme donor) and β-Arrestin (fused to an Enzyme Acceptor) in 384-well plates (10,000 cells/well).

    • Compound Addition: Serially dilute S-NMPE-diHCl and reference compounds (Betahistine, Histamine) from 10 µM to 0.1 nM. Add to the cells and incubate for 90 minutes at 37°C.

    • Detection: Add the chemiluminescent detection reagent. The complementation of ProLink and the Enzyme Acceptor generates an active β-galactosidase enzyme.

    • Quantification: Read luminescence after 60 minutes. Calculate IC50/EC50 values using non-linear regression.

    GPCR_EFC Ligand S-NMPE-diHCl (Test Ligand) GPCR Target GPCR (ProLink Tagged) Ligand->GPCR Receptor Binding Arrestin β-Arrestin (EA Tagged) GPCR->Arrestin Recruitment Complex Active β-Galactosidase Enzyme Complex GPCR->Complex Complementation Arrestin->Complex Signal Chemiluminescent Readout Complex->Signal Substrate Cleavage

    Caption: GPCR β-Arrestin Enzyme Fragment Complementation (EFC) assay pathway for off-target screening.

    Data Presentation: GPCR Affinity Comparison

    S-NMPE-diHCl demonstrates exceptional target purity, showing no significant cross-reactivity with histaminergic receptors compared to betahistine.

    Target ReceptorS-NMPE-diHCl (EC50/IC50)Betahistine (EC50/IC50)Histamine (EC50)
    Histamine H1 > 10 µM (No effect)2.5 µM (Agonist)0.01 µM
    Histamine H3 > 10 µM (No effect)0.8 µM (Antagonist)0.05 µM
    TAAR1 4.2 µM (Weak Agonist)> 10 µM (No effect)N/A

    Orthogonal Validation: LC-MS/MS Selectivity

    The Causality of the Experiment

    While immunoassays and cell-based assays flag structural mimics, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides absolute orthogonal validation. Biological matrices contain diverse endogenous lipids that can cause isobaric interference or ion suppression. By isolating the specific mass-to-charge (m/z) transitions of S-NMPE-diHCl across multiple independent matrix lots, we eliminate false positives caused by matrix effects. This methodology strictly adheres to the FDA's 2018 Bioanalytical Method Validation Guidance [3] and ICH M10 standards [2].

    Experimental Protocol: FDA-Aligned Selectivity Testing
    • Matrix Sourcing: Obtain 6 independent lots of blank human plasma (including 1 hemolyzed and 1 lipemic lot).

    • Sample Preparation: Extract the blank matrices alongside samples spiked with S-NMPE-diHCl at the Lower Limit of Quantification (LLOQ) using solid-phase extraction (SPE).

    • Chromatography: Separate analytes using a biphenyl UHPLC column (gradient elution with 0.1% formic acid in water/acetonitrile) to resolve S-NMPE from its R-enantiomer.

    • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

    • Acceptance Criteria: The interfering peak area in the blank lots must be < 20% of the S-NMPE-diHCl peak area at the LLOQ, and < 5% of the internal standard area [3].

    LCMS_Workflow Blank Blank Matrix (6 Independent Lots) Spike Spike S-NMPE-diHCl (at LLOQ) Blank->Spike Fortification Extract Sample Extraction (Solid Phase Extraction) Blank->Extract Unspiked Control Spike->Extract Spiked Sample LCMS LC-MS/MS Analysis (MRM Transitions) Extract->LCMS Injection Eval Evaluate Selectivity (Interference <20%) LCMS->Eval Data Processing

    Caption: FDA-aligned LC-MS/MS selectivity workflow for evaluating matrix interferences.

    Conclusion

    (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride demonstrates a highly favorable cross-reactivity profile. The substitution of the phenyl ring with a pyridin-4-yl moiety successfully abrogates binding to commercial amphetamine antibodies, while its unique stereochemistry prevents off-target histaminergic GPCR activation. By utilizing the self-validating protocols outlined above, researchers can confidently deploy S-NMPE-diHCl in complex biological matrices without the risk of analytical or pharmacological confounding.

    References

    • Cross-Reactivity of Commercial Immunoassays for Screening of New Amphetamine Designer Drugs. A Review. ResearchGate. Available at:[Link][1]

    • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). Available at:[Link][2]

    Sources

    Safety Operating Guide

    (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride proper disposal procedures

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently observe laboratories treating complex amine salts as generic organic waste. This is a critical logistical and safety error. (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride requires a highly specific disposal architecture due to the synergistic hazards of its stable pyridine ring and its dual-chloride nature.

    This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill containment, and final destruction of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

    Mechanistic Hazard Profiling (The "Why")

    To manage this chemical properly, we must first deconstruct its molecular hazards to understand the causality behind our disposal choices:

    • The Pyridine Moiety: Pyridine derivatives are highly water-soluble, resist rapid environmental biodegradation, and exhibit significant hepatotoxicity and aquatic toxicity[1]. Because they partition easily into aqueous environments but resist breakdown, the EPA strictly regulates pyridine-based waste (often categorized under RCRA codes such as U196 or F005 for spent solvents) to prevent groundwater contamination[2].

    • The Dihydrochloride Salt: While complexing the amine into a dihydrochloride salt drastically reduces the dangerous volatility associated with free-base pyridines, it introduces two new operational challenges. First, dissolution in water yields a highly acidic, corrosive solution. Second, thermal destruction of this compound will generate high volumes of toxic hydrogen chloride (HCl) gas and nitrogen oxides (NOx), necessitating specialized incineration infrastructure[3].

    Quantitative Operational Parameters

    The following table summarizes the critical quantitative thresholds that must dictate your laboratory's handling and disposal logistics.

    ParameterOperational ThresholdMechanistic Rationale
    Incineration Temperature 820°C – 1,600°CRequired to break the highly stable aromatic bonds of the pyridine ring and ensure complete thermal destruction[4].
    Aqueous pH (1% Solution) ~4.0 – 5.0 (Acidic)The dihydrochloride salt dissociates, releasing protons. Requires neutralization before mixing with base-sensitive waste streams.
    EPA Waste Code (Analogue) U196 / F005Regulated as a toxic organic compound; strictly prohibits standard municipal or sanitary sewer disposal[2].
    OSHA PEL (Pyridine base) 5 ppm (15 mg/m³)While the salt has lower volatility, aerosolized dust presents a severe inhalation hazard requiring strict exposure limits[5].

    Step-by-Step Spill Response & Containment Protocol

    Standard sweeping or wet-mopping a spill of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride will exacerbate the hazard by either aerosolizing the powder or solubilizing it into a highly mobile acid. Follow this self-validating protocol:

    Step 1: Isolation and PPE Escalation

    • Action: Evacuate the immediate spill radius. Don a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and tight-fitting safety goggles.

    • Causality: The primary acute hazard of the solid salt is mucous membrane corrosion and systemic toxicity via dust inhalation[3].

    Step 2: Dry Containment

    • Action: Do NOT apply water. Use spark-proof tools or a HEPA-filtered vacuum dedicated to hazardous chemicals to collect the solid.

    • Causality: Adding water solubilizes the salt, increasing its surface area and environmental mobility[1].

    Step 3: Chemical Neutralization

    • Action: Once the bulk solid is removed, wipe the spill zone with a damp cloth soaked in a mild 5% sodium bicarbonate ( NaHCO3​ ) solution.

    • Causality: The residual microscopic dust is acidic; a mild base neutralizes the dihydrochloride component without triggering a violent exothermic reaction.

    Step 4: Protocol Validation

    • Action: Press a strip of universal pH paper against the damp, cleaned surface.

    • Validation Check: If the paper reads between pH 6.5 and 7.5, the acidic salt has been successfully neutralized and removed. If it reads acidic (< 6.0), repeat Step 3.

    Step-by-Step Waste Segregation & Disposal Methodology

    Never dispose of this compound down the drain or in non-halogenated waste streams.

    Step 1: Solid Waste Packaging

    • Action: Place all collected solid waste, including contaminated PPE and spill-cleanup cloths, into a chemically resistant polyethylene (PE) bag. Seal the bag and place it inside a rigid, high-density polyethylene (HDPE) drum[6].

    • Causality: HDPE prevents chemical degradation and physical puncture during transit.

    Step 2: Liquid Waste Routing

    • Action: Any aqueous or solvent-based waste containing this compound must be routed to a carboy explicitly labeled for Halogenated Organic Waste .

    • Causality: The presence of chloride ions (from the 2HCl) dictates that this waste cannot be mixed with non-halogenated streams. Mixing it with non-halogenated waste can cause catastrophic damage to standard incinerators.

    Step 3: Final Destruction (Incineration)

    • Action: Transfer the waste to a licensed hazardous waste management facility. Ensure the manifest specifies the need for rotary kiln incineration at 820°C–1,600°C [4].

    • Causality: The facility must utilize controlled incineration equipped with flue gas scrubbing [3]. The high temperatures destroy the pyridine ring, while the alkaline scrubbers capture and neutralize the massive amounts of HCl and NOx gases generated by burning the amine dihydrochloride.

    Disposal Workflow Visualization

    The following logic tree dictates the proper routing of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride waste to ensure compliance with thermal destruction requirements.

    G N1 Waste Generated: Pyridine Amine 2HCl N2 Solid Waste (Powder/Spills) N1->N2 N3 Liquid Waste (Aqueous/Solvent) N1->N3 N4 Seal in HDPE Drum (Label: Toxic/Corrosive) N2->N4 N5 Halogenated Waste Carboy (pH check required) N3->N5 N6 Rotary Kiln Incineration (820°C - 1600°C) N4->N6 N5->N6 N7 Flue Gas Scrubbing (Capture HCl & NOx) N6->N7

    Workflow for the segregation and incineration of pyridine amine dihydrochloride waste.

    Sources

    Navigating the Safe Handling of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride: A Guide to Personal Protective Equipment and Disposal

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    The responsible and safe handling of chemical compounds is a cornerstone of scientific integrity and laboratory safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride. As a Senior Application Scientist, the following protocols are designed to be a self-validating system, grounded in established safety principles and regulatory standards.

    Hazard Profile: Understanding the Risks

    A safety data sheet for a structurally analogous compound, methyl[(1S)-1-(pyridin-4-yl)ethyl]amine dihydrochloride, indicates the following hazard classifications[1]:

    • Skin Irritation (Category 2): H315 - Causes skin irritation.

    • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

    • Specific target organ toxicity — single exposure (Category 3): H336 - May cause drowsiness or dizziness.

    Furthermore, other pyridine derivatives are known to be harmful if swallowed, in contact with skin, or inhaled[2]. Therefore, it is prudent to handle (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride with a high degree of caution, assuming a similar hazard profile.

    Key Assumed Hazards:

    Hazard TypeGHS Classification (Assumed)Rationale
    Acute Toxicity (Oral, Dermal, Inhalation) HarmfulBased on the toxicity profile of similar pyridine derivatives[2].
    Skin Corrosion/Irritation Skin IrritantBased on the SDS for a closely related compound[1].
    Serious Eye Damage/Irritation Serious Eye IrritantBased on the SDS for a closely related compound[1].
    Specific Target Organ Toxicity May cause respiratory irritation, drowsiness, or dizzinessA common hazard for volatile organic compounds and pyridine derivatives[1][3].

    Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

    A robust PPE protocol is your primary defense against chemical exposure. The following recommendations are based on the assumed hazard profile and established best practices for handling chemical compounds of this nature[4][5][6][7][8][9].

    Eye and Face Protection
    • Mandatory: Chemical safety goggles are required at all times when handling the solid or solutions of the compound.

    • Recommended for Splash Hazard: A face shield worn over safety goggles is recommended when there is a significant risk of splashing, such as during bulk transfers or when working with larger volumes.

    Skin and Body Protection
    • Laboratory Coat: A clean, buttoned laboratory coat is the minimum requirement for body protection.

    • Chemical-Resistant Apron: For procedures with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.

    • Full-Body Protection: In the event of a large-scale operation or a significant spill, a chemical-resistant suit may be necessary.

    Hand Protection
    • Glove Selection: Due to the lack of specific permeation data for (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride, it is recommended to use chemical-resistant gloves made of nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use[5].

    • Double Gloving: For enhanced protection, especially during prolonged handling, consider wearing two pairs of gloves.

    • Glove Removal: Practice proper glove removal techniques to avoid contaminating your skin. Dispose of used gloves as hazardous waste.

    Respiratory Protection
    • Engineering Controls: All handling of the solid compound that may generate dust, and any work with its solutions that could produce aerosols, should be conducted in a certified chemical fume hood.

    • Respirator Use: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during an emergency situation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and training[6][9].

    dot

    PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence Assess Task Assess Task Consult SDS Consult SDS Assess Task->Consult SDS Identify Hazards Lab Coat Lab Coat Consult SDS->Lab Coat Inner Gloves Inner Gloves Lab Coat->Inner Gloves Outer Gloves Outer Gloves Inner Gloves->Outer Gloves Goggles Goggles Outer Gloves->Goggles Face Shield Face Shield Goggles->Face Shield If splash risk Respirator Respirator Face Shield->Respirator If required Remove Outer Gloves Remove Outer Gloves Remove Face Shield Remove Face Shield Remove Outer Gloves->Remove Face Shield Remove Lab Coat Remove Lab Coat Remove Face Shield->Remove Lab Coat Remove Goggles Remove Goggles Remove Lab Coat->Remove Goggles Remove Inner Gloves Remove Inner Gloves Remove Goggles->Remove Inner Gloves Remove Respirator Remove Respirator Remove Inner Gloves->Remove Respirator Wash Hands Wash Hands Remove Respirator->Wash Hands

    Caption: PPE Donning and Doffing Workflow

    Decontamination and Disposal Plan: Ensuring a Safe Workspace and Environment

    Proper decontamination and disposal are critical to prevent cross-contamination and environmental release.

    Decontamination
    • Equipment: All glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol), followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.

    • Work Surfaces: Work areas should be wiped down with a suitable solvent and then cleaned with a detergent solution at the end of each procedure.

    Disposal

    (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride and any materials contaminated with it should be treated as hazardous waste.

    • Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or your institution's Environmental Health and Safety (EHS) office[10].

    • Containerization: Collect all waste in a clearly labeled, sealed, and compatible container. The label should include "Hazardous Waste," the full chemical name, and any other information required by your institution[10][11].

    • Disposal Method: The recommended disposal method for pyridine and its derivatives is incineration by a licensed hazardous waste disposal facility[10][12]. Contact your institution's EHS office to arrange for proper disposal. Do not dispose of this chemical down the drain. [10]

    dot

    Disposal_Workflow Chemical Waste Chemical Waste Segregate Waste Segregate Waste Chemical Waste->Segregate Waste Contaminated Materials Contaminated Materials Contaminated Materials->Segregate Waste Label Container Label Container Segregate Waste->Label Container Separate containers Store Securely Store Securely Label Container->Store Securely Hazardous Waste Chemical Name Contact EHS Contact EHS Store Securely->Contact EHS Cool, dry, ventilated area Licensed Disposal Licensed Disposal Contact EHS->Licensed Disposal Arrange pickup

    Caption: Hazardous Waste Disposal Workflow

    Emergency Response: Preparedness is Key

    In the event of an emergency, a swift and informed response is crucial.

    Spills
    • Small Spills: For small spills, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.

    • Large Spills: Evacuate the area and contact your institution's emergency response team or EHS office immediately.

    Exposures
    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

    Conclusion: A Culture of Safety

    The protocols outlined in this guide are based on the best available information and established safety practices. However, it is imperative to always consult the most current and specific Safety Data Sheet for (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride and to adhere to your institution's specific safety guidelines. By fostering a culture of safety and preparedness, we can ensure the well-being of all laboratory personnel and the integrity of our scientific endeavors.

    References

    • Personal Protective Equipment (PPE): A Complete Guide for Safe Chemical Handling. (2025, December 4).
    • Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
    • PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips.
    • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
    • Personal Protective Equipment. (n.d.). Occupational Safety and Health Administration (OSHA).
    • Protective equipment and measures when handling chemicals. (2026, March 11). Workplace Safety.
    • Safety Guidelines for Handling Chemicals. (n.d.). HPE Support.
    • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
    • PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.). In Toxicological Profile for Pyridine. NCBI.
    • Safety Data Sheet. (2017, December 1). Key Organics.
    • methyl[(1S)-1-(pyridin-4-yl)ethyl]amine dihydrochloride. (n.d.). NextSDS.
    • N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine hydrochloride. (n.d.). AK Scientific, Inc.

    Sources

    ×

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.